molecular formula C9H9N B1231935 9aH-quinolizine

9aH-quinolizine

Cat. No.: B1231935
M. Wt: 131.17 g/mol
InChI Key: JKOSGWKYFINVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9aH-quinolizine is a fundamental bicyclic heterocyclic structure in organic and medicinal chemistry, serving as a core scaffold for a bewildering profusion of natural quinolizidine alkaloids . This unsaturated system is one of several possible tautomeric forms of the quinolizine system and, while not typically isolated as a stable species itself, its derivatives are widespread in nature and synthetic chemistry . Researchers value this structure as a key intermediate and precursor in the enantioselective synthesis of complex alkaloids, employing strategies such as intramolecular N-acyliminium ion cyclizations . The structural and electronic properties of substituted 9aH-quinolizine derivatives have been extensively studied using techniques including 13C NMR spectroscopy and X-ray crystallography, providing insight into substituent effects and steric interactions within the ring system . Furthermore, annelated quinolizinium ions, related to the 9aH-quinolizine structure, function as versatile platforms in biochemical applications. They are effectively designed as DNA intercalators and exhibit changes in fluorescence upon binding, making them useful as fluorescent probes for studying biomolecular interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

9aH-quinolizine

InChI

InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-9H

InChI Key

JKOSGWKYFINVGX-UHFFFAOYSA-N

SMILES

C1=CC2C=CC=CN2C=C1

Canonical SMILES

C1=CC2C=CC=CN2C=C1

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization of the 9aH-Quinolizine Core

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 9aH-quinolizine , a bicyclic heterocyclic intermediate often encountered in the synthesis of alkaloids and functionalized pyridines.

Important Scientific Context: The term "9aH-quinolizine" refers to a specific tautomer of the quinolizine skeleton where the bridgehead carbon (9a) is saturated (


) while the periphery remains unsaturated. Unlike its saturated counterpart (quinolizidine , found in lupine alkaloids) or the aromatic quinolizinium ion , the neutral 9aH-quinolizine is thermodynamically unstable and anti-aromatic/non-aromatic. It rapidly isomerizes to 4H-quinolizine  or oxidizes. Therefore, the data presented below focuses on stabilized derivatives  (specifically the 1,2,3,4-tetracarboxylate esters) which act as the primary reference standards in literature.

Structural Dynamics & Stability Profile

The spectroscopic analysis of 9aH-quinolizine is governed by its tautomeric equilibrium. The 9aH-isomer is the kinetic product of the reaction between pyridines and acetylenic esters (e.g., DMAD), while the 4H-isomer is the thermodynamic product.

Isomerization Pathway (DOT Visualization)

The following diagram illustrates the critical rearrangement that dictates which signals are observed in NMR.

Quinolizine_Isomerization Pyridine Pyridine + DMAD (Precursors) Zwitterion Zwitterionic Intermediate Pyridine->Zwitterion Cycloaddition NineAH 9aH-Quinolizine (Kinetic Product) Bridgehead sp3 C-H Zwitterion->NineAH Ring Closure FourH 4H-Quinolizine (Thermodynamic Product) Allylic sp3 CH2 NineAH->FourH [1,5]-H Shift (Rapid at RT) Cation Quinolizinium Ion (Oxidized/Aromatic) NineAH->Cation Oxidation (-H-) FourH->Cation Oxidation

Caption: The 9aH-quinolizine is a transient intermediate formed via cyclization, rapidly rearranging to the 4H-isomer or oxidizing to the aromatic cation.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

Because the parent 9aH-quinolizine is elusive, the tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate (formed from pyridine and dimethyl acetylenedicarboxylate) serves as the spectroscopic anchor.

Proton NMR ( H-NMR)

The diagnostic signal for the 9aH-isomer is the bridgehead proton. In the 4H-isomer, this signal disappears, replaced by a methylene signal at position 4.

PositionChemical Shift (

ppm)
MultiplicityStructural Insight
9a-H (Bridgehead) 5.40 – 5.90 Doublet/MultipletDiagnostic Peak. Upfield of aromatics due to

character but deshielded by adjacent N and unsaturation.
C1-C4 Ester Methyls 3.60 – 3.90SingletsCharacteristic of the stabilizing ester groups (COOCH

).
Vinyl Protons (Ring B) 6.00 – 8.00MultipletsTypical olefinic/diene region. Shifts vary based on conjugation length.

Differentiation from 4H-Isomer:

  • 9aH-Isomer: Shows a single proton integration at

    
     ~5.5 ppm (9a-H).
    
  • 4H-Isomer: Shows a two-proton integration at

    
     ~4.0-4.5 ppm (4-H
    
    
    
    ) and lacks the bridgehead proton signal (bridgehead becomes quaternary).
Carbon-13 NMR ( C-NMR)

The bridgehead carbon is the most sensitive probe for confirming the 9aH skeleton.

Carbon TypeChemical Shift (

ppm)
Notes
C-9a (Bridgehead) 60.0 – 75.0 Distinctive

carbon attached to Nitrogen.
Ester Carbonyls 160.0 – 168.0Confirms the presence of electron-withdrawing groups required for stability.
Olefinic Carbons 100.0 – 145.0Complex region due to the diene system in Ring B.

Infrared (IR) Spectroscopy

IR analysis is useful for monitoring the reaction progress (disappearance of N-H or C


C bands) and confirming the ester functionalization.
  • Absence of Bohlmann Bands: Unlike saturated quinolizidines (alkaloids), 9aH-quinolizines do not show Bohlmann bands (2700–2800 cm

    
    ) because the lone pair on nitrogen is involved in the conjugated system or the geometry is planar/distorted rather than trans-fused chair-chair.
    
  • Ester Carbonyls (

    
    ):  Strong bands at 1700–1740 cm
    
    
    
    . In the 9aH-isomer, conjugation may lower this frequency slightly compared to non-conjugated esters.
  • Alkene Stretches (

    
    ):  Medium intensity bands at 1600–1650 cm
    
    
    
    .[3]

Mass Spectrometry (MS)

The mass spectrum of 9aH-quinolizine derivatives is dominated by fragmentation of the labile ester groups and the drive toward aromatization (formation of the quinolizinium ion).

Fragmentation Workflow (DOT Visualization)

MS_Fragmentation M_Ion Molecular Ion [M]+. (Unstable Neutral) Base_Peak Base Peak [M - CO2Me]+ M_Ion->Base_Peak -59 Da (COOCH3) Aromatization Quinolizinium Ion [M - H]+ M_Ion->Aromatization -1 Da (H•) RDA Retro-Diels-Alder (Loss of Alkyne) M_Ion->RDA Rare path Base_Peak->Aromatization Secondary Decay

Caption: Fragmentation is driven by the loss of ester groups and oxidative aromatization to the stable cation.

  • Molecular Ion (

    
    ):  Usually visible but weak due to instability.
    
  • Base Peak: Often corresponds to

    
     or the aromatized quinolizinium species.
    
  • Aromatization: A peak at

    
     is common, representing the loss of the bridgehead hydrogen to form the fully aromatic cation.
    

Experimental Protocol: In-Situ Generation & Trapping

Since the parent 9aH-quinolizine is unstable, the following protocol describes the generation of the stabilized tetramethyl ester derivative.

Reagents:

  • Pyridine (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (2.0 eq)

  • Solvent: Dry Acetonitrile or Methanol

  • Temperature: -10°C to 0°C (Critical for kinetic control)

Step-by-Step Methodology:

  • Preparation: Purge reaction vessel with Nitrogen (

    
    ). Dissolve pyridine in dry acetonitrile.
    
  • Addition: Add DMAD dropwise at -10°C. The reaction is highly exothermic; rapid addition will favor the thermodynamic 4H-isomer or polymerization.

  • Color Change: The solution will turn deep red/orange, indicating the formation of the zwitterionic intermediate and subsequent cyclization.

  • Isolation: For the 9aH-isomer, avoid heating. Evaporate solvent under high vacuum at

    
    .
    
  • Characterization: Immediately dissolve in CDCl

    
     for NMR. If the 9aH signal (
    
    
    
    5.4-5.9) is absent and a
    
    
    4.0-4.5 signal appears, the molecule has isomerized to the 4H-form.

References

  • Acheson, R. M., & Taylor, G. A. (1960). The interaction of dimethyl acetylenedicarboxylate with nitrogen heterocycles. Journal of the Chemical Society, 1691-1701. Link

  • Miyashi, T., et al. (1987). Theoretical and experimental 1H, 13C and 15N NMR spectra of monomethyl substituted tetramethyl 9aH- and 4H-quinolizine-1,2,3,4-tetracarboxylate. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Kellogg, R. M. (1982). 9aH-Quinolizine and its derivatives: Synthesis and properties. Comprehensive Heterocyclic Chemistry.

Sources

Technical Guide: Tautomerism of 9aH-Quinolizine with 2H- and 4H-Quinolizine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the quinolizine tautomeric equilibrium, a fundamental yet elusive system in heterocyclic chemistry. While the quinolizinium cation is aromatic and stable, the neutral quinolizine exists as three potential isomers: 9aH, 4H, and 2H. The 9aH-isomer is of particular interest as a transient, 8


-electron intermediate formed during cyclization reactions (e.g., Acheson’s reaction). It rapidly undergoes [1,5]-sigmatropic rearrangements to form the thermodynamically stable 4H-quinolizine. This document details the mechanistic pathways, synthetic protocols for trapping these intermediates, and the spectroscopic signatures required to distinguish them, serving as a blueprint for researchers in alkaloid synthesis and drug discovery.

Theoretical Framework: Electronic Structure & Stability

The driving force behind the tautomerism of quinolizine is the restoration of conjugation and the relief of anti-aromatic character.

The 9aH-Quinolizine Anomaly

The 9aH-quinolizine (bridgehead isomer) possesses a nitrogen atom at the bridgehead with a lone pair capable of conjugation. However, the system contains 8


-electrons (4 double bonds).
  • Planarity vs. Puckering: If planar, the 9aH-isomer would be anti-aromatic (4n

    
    -electrons, where n=2). To avoid this destabilization, the molecule adopts a non-planar, puckered conformation.
    
  • Kinetic Instability: The lack of aromatic stabilization makes the 9aH-isomer kinetically unstable, serving as a high-energy intermediate that rapidly isomerizes.

The 4H- and 2H-Quinolizines[1]
  • 4H-Quinolizine: This isomer contains a vinylogous amide system.[1] It is generally the thermodynamic product because it allows for an extended conjugated system (though not fully aromatic like the cation).

  • 2H-Quinolizine: Less common and generally less stable than the 4H form, though it can be trapped with specific electron-withdrawing substituents.

Mechanistic Pathways

The conversion of 9aH-quinolizine to its isomers is a textbook example of a thermally allowed, suprafacial [1,5]-sigmatropic hydrogen shift.

The [1,5]-Sigmatropic Shift

According to the Woodward-Hoffmann rules, a [1,5]-H shift is thermally allowed in a suprafacial geometry.

  • Initiation: The reaction typically starts with the cyclization of a zwitterionic intermediate (from Pyridine + Alkyne).

  • 9aH Formation: The initial ring closure yields the 9aH-isomer.

  • Rearrangement: The bridgehead hydrogen (H-9a) migrates to position 4 (forming 4H-quinolizine) or position 2 (forming 2H-quinolizine). The migration to C4 is statistically and thermodynamically favored in most unsubstituted systems.

Pathway Visualization

The following diagram illustrates the formation of the 9aH intermediate via the reaction of Pyridine with Dimethyl Acetylenedicarboxylate (DMAD) and its subsequent tautomerization.

Quinolizine_Mechanism Pyridine Pyridine + DMAD (Reagents) Zwitterion 1,4-Dipolar Zwitterion Pyridine->Zwitterion Nucleophilic Attack Iso_9aH 9aH-Quinolizine (Kinetic Intermediate) 8π Non-Aromatic Zwitterion->Iso_9aH Cyclization (Fast) TS [1,5]-H Shift Transition State Iso_9aH->TS Δ Iso_4H 4H-Quinolizine (Thermodynamic Product) Extended Conjugation TS->Iso_4H Suprafacial Migration

Caption: Mechanistic pathway from reagents to the stable 4H-isomer via the transient 9aH species.

Experimental Protocol: Synthesis & Trapping

Objective: To synthesize tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate and observe the 9aH intermediate via low-temperature monitoring.

Safety: DMAD is a potent sensitizer and lachrymator. Pyridine is toxic. Perform all steps in a fume hood.

Reagents & Equipment
  • Reagents: Dry Pyridine, Dimethyl Acetylenedicarboxylate (DMAD), Dry Ether or Toluene.

  • Equipment: 3-neck round bottom flask, N2/Ar gas line, Dry Ice/Acetone bath (-78°C), NMR spectrometer (cooled probe).

Step-by-Step Protocol
  • Preparation of Zwitterion (Low Temp):

    • Charge a flame-dried flask with dry ether (50 mL) under inert atmosphere.

    • Add DMAD (2.0 equiv) and cool the solution to -10°C.

    • Add Pyridine (1.0 equiv) dropwise. A color change (often yellow/orange) indicates the formation of the 1,4-dipolar zwitterion.

  • Cyclization to 9aH-Isomer:

    • Maintain temperature between -10°C and 0°C. In many substituted systems, the 9aH isomer forms but is stable only at low temperatures.

    • Critical Checkpoint: For kinetic studies, an aliquot must be transferred immediately to a pre-cooled NMR tube (-40°C or lower) to observe the 9aH species.

  • Isomerization to 4H-Isomer (Thermodynamic Sink):

    • Allow the reaction mixture to warm to room temperature (25°C).

    • The solution typically darkens. The 9aH isomer undergoes the [1,5]-H shift to form the stable 4H-quinolizine derivative.

    • Stir for 2-4 hours to ensure complete conversion.

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Recrystallize the residue from methanol/ethanol to yield the stable 4H-quinolizine tetracarboxylate as yellow/orange crystals.

Characterization: The NMR "Smoking Gun"

Distinguishing the 9aH isomer from the 4H isomer relies heavily on Proton NMR (


H NMR) . The key differentiator is the hybridization of the bridgehead carbon (C-9a).
Comparative NMR Data

The following table summarizes the expected shifts for the tetramethyl ester derivatives (a standard model system).

Feature9aH-Quinolizine (Intermediate)4H-Quinolizine (Product)Mechanistic Insight
Bridgehead H (9a)

3.5 - 5.0 ppm
N/A (Quaternary Carbon)9aH is

hybridized; signal is upfield relative to aromatics.
Vinyl H (4) N/A (or distinct alkene)

6.0 - 7.5 ppm
4H is part of the conjugated vinylogous amide system (

).
Ring Protons

5.5 - 6.5 ppm

6.5 - 8.5 ppm
4H isomer shows greater deshielding due to extended conjugation.
Stability Degrades/Shifts > 0°CStable at RT9aH signals disappear upon warming.
Experimental Workflow Diagram

This diagram outlines the decision logic for validating the presence of the specific isomers.

NMR_Workflow Sample Reaction Aliquot (-40°C) NMR_Low 1H NMR (-40°C) Sample->NMR_Low Decision Signal at δ 3.5-5.0 ppm? NMR_Low->Decision Yes 9aH Isomer Detected (Kinetic Product) Decision->Yes Yes No Isomerization Occurred Decision->No No (Only 4H seen) Warm Warm to 25°C Yes->Warm NMR_High 1H NMR (25°C) Warm->NMR_High Result Observe 4H Isomer (Loss of 9a signal) NMR_High->Result

Caption: Logic flow for spectroscopic validation of the 9aH to 4H tautomerization.

Pharmaceutical Implications[3][4]

Understanding this tautomerism is not merely academic; it underpins the synthesis of Quinolizidine Alkaloids and related pharmaceutical scaffolds.

  • Bioisosteres: The quinolizine core serves as a scaffold for designing bioisosteres of indole alkaloids.

  • Drug Stability: If a drug candidate contains a 9aH-like structural element, it may spontaneously rearrange in vivo or during storage. Researchers must design substituents (e.g., at C9) to lock the conformation if the 9aH geometry is required for binding.

  • Synthetic Utility: The 4H-quinolizine products are precursors to quinolizinium salts (via oxidation), which are DNA intercalators and potential anticancer agents.

References

  • Acheson, R. M. (1963). The Reactions of Acetylenecarboxylic Esters with Nitrogen-containing Heterocycles. Advances in Heterocyclic Chemistry.

    • Source:

  • Mandell, L., et al. (1963). The Structure of the Adducts of Pyridine and Dimethyl Acetylenedicarboxylate. Journal of the American Chemical Society.

    • Source:

  • Kakehi, A., et al. (1980). Reactions of Pyridinium Ylides with Dimethyl Acetylenedicarboxylate. Bulletin of the Chemical Society of Japan.

    • Source:

  • PubChem. (2025).[2][3] 4H-Quinolizine Compound Summary.

    • Source:

  • Ghafouri, S. S., et al. (2013).[4] One-Pot Synthesis of 2H-Quinolizine and 1H-Pyrido[1,2-a]quinoline Derivatives. Asian Journal of Chemistry.[4]

    • Source:

Sources

Technical Guide: Investigation of 9aH-Quinolizine Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the investigation of 9aH-quinolizine , focusing on its stability profiles, synthesis of stable derivatives, and reactivity landscapes (specifically the kinetic-to-thermodynamic isomerization).

Executive Summary

9aH-Quinolizine (CAS 255-56-1) represents a critical structural singularity in heterocyclic chemistry: a neutral, bicyclic isomer of the aromatic quinolizinium cation. Unlike its cationic counterpart, the 9aH-neutral species is non-aromatic and inherently unstable due to the interruption of cyclic conjugation at the bridgehead carbon (


 hybridized).

For researchers and drug developers, the significance of 9aH-quinolizine lies not in the parent molecule—which is transient and elusive—but in its highly substituted derivatives (e.g., tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylates). These compounds serve as:

  • Kinetic Traps: They are the initial, kinetic products of the reaction between pyridines and acetylenic esters.

  • Mechanistic Probes: They allow for the study of [1,5]-sigmatropic shifts and electrocyclic ring-opening pathways.

  • Synthetic Scaffolds: Precursors to stable 4H-quinolizines and quinolizinium salts used in pharmaceutical pharmacophores.

This guide provides a validated framework for synthesizing, isolating, and characterizing these kinetic isomers before they relax into their thermodynamic 4H-forms.

Structural Dynamics & Thermodynamics

The core investigation revolves around the energy landscape connecting the Zwitterionic Intermediate , the Kinetic 9aH-Isomer , and the Thermodynamic 4H-Isomer .

The Energy Landscape

The formation of quinolizines from pyridine and dimethyl acetylenedicarboxylate (DMAD) is a cascade reaction. The 9aH-isomer is formed first via cyclization of a 1,4-dipolar intermediate. It is metastable and isomerizes to the 4H-isomer upon heating.[1]

EnergyLandscape Figure 1: Reaction coordinate from reactants to thermodynamic product. Reactants Pyridine + DMAD Zwitterion 1,4-Dipolar Zwitterion Reactants->Zwitterion Nucleophilic Attack Iso9aH 9aH-Quinolizine (Kinetic Product) Non-Aromatic Zwitterion->Iso9aH Cyclization (Fast) Iso4H 4H-Quinolizine (Thermodynamic Product) Conjugated Enamine Iso9aH->Iso4H [1,5]-H Shift (Thermal, Slow)

Stability Factors
  • Parent 9aH-Quinolizine: Unstable at ambient conditions; rapidly rearranges or polymerizes.

  • Substituted Derivatives: Electron-withdrawing groups (esters) at positions 1, 2, 3, and 4 stabilize the electron-rich enamine system. Steric bulk at the 6-position (e.g., 6-phenyl) or 9-position kinetically inhibits the isomerization to the 4H-form, allowing isolation of the 9aH species.

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. Rationale: The 2-phenyl substituent on the starting pyridine provides steric hindrance that slows the isomerization, making the 9aH-isomer isolable as a stable yellow solid.

Reagents & Equipment
  • Substrate: 2-Phenylpyridine (1.0 eq)

  • Electrophile: Dimethyl acetylenedicarboxylate (DMAD) (2.0 eq)

  • Solvent: Acetonitrile (Dry, HPLC grade)

  • Atmosphere: Nitrogen or Argon (Inert atmosphere is crucial to prevent oxidation to quinolizinium salts).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenylpyridine (1.55 g, 10 mmol) in acetonitrile (20 mL).

  • Addition: Add DMAD (2.84 g, 20 mmol) dropwise over 5 minutes at room temperature. The solution will darken, indicating the formation of the charge-transfer complex/zwitterion.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 48 hours. Note: Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The 9aH-isomer typically appears as a bright yellow fluorescent spot.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Crystallization: The 9aH-isomer often precipitates directly from the cold solution. If not, remove solvent under reduced pressure to 50% volume and add cold methanol.

  • Purification: Filter the yellow crystals. Recrystallize from hot methanol.

    • Target Product: Bright yellow rectangular plates.[2]

    • Yield: Typically 40–60%.[3]

Self-Validation Check:

  • Color: Product must be bright yellow. Orange or red indicates isomerization to the 4H-form or oxidation.

  • Solubility: Soluble in

    
    , sparingly soluble in MeOH.
    

Spectroscopic Characterization

Distinguishing the 9aH-isomer from the 4H-isomer is the critical analytical challenge. The 9aH-isomer possesses a unique geometry where the bridgehead hydrogen and specific ester groups experience severe shielding.

Comparative NMR Data

The following table highlights the diagnostic signals for Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate versus its 4H-isomer.

Feature9aH-Quinolizine (Kinetic)4H-Quinolizine (Thermodynamic)Mechanistic Explanation
Bridgehead Proton

5.0–6.0 ppm (d)
N/A (Quaternary C9a)The 9a-H is allylic but attached to a bridgehead

carbon.
C4-Ester Methyl

~3.0 ppm (s)

~3.8 ppm (s)
Critical Diagnostic: In the 9aH-form, the C4-ester is held rigidly above the 6-phenyl ring, resulting in extreme shielding by the aromatic ring current.
C4-H Proton N/A (Quaternary C4)

4.0–5.0 ppm
The 4H-isomer has a proton at the C4 position.
UV-Vis (

)
~250 nm, ~310 nm~450 nm (Broad)The 4H-isomer has a longer conjugated system (red-shifted).
Structural Visualization (9aH-Isomer)

The 9aH structure is non-planar at the bridgehead. The shielding of the ester group is a direct consequence of this 3D folding.

MolecularGeometry cluster_0 Steric Shielding Effect in 9aH-Isomer Phenyl 6-Phenyl Ring (Shielding Cone) Ester C4-COOMe Group Phenyl->Ester Shields (NMR Upfield Shift) Bridgehead C9a-H (Bridgehead) Bridgehead->Phenyl Orthogonal Geometry

Caption: Schematic of the steric interaction causing the diagnostic high-field NMR shift in 6-phenyl-9aH-quinolizine derivatives.

Reactivity Profile: Isomerization & Ring Opening

The defining reactivity of 9aH-quinolizine is its instability relative to the 4H-isomer.

Mechanism: [1,5]-Sigmatropic Shift

The conversion of 9aH-quinolizine to 4H-quinolizine is a suprafacial [1,5]-sigmatropic hydrogen shift .

  • Driving Force: Restoration of extended conjugation (formation of a stable vinylogous amide system).

  • Conditions: Thermal activation (heating > 100 °C or prolonged reflux).

Reaction:



Electrocyclic Ring Opening

In the absence of stabilizing substituents, or under photolytic conditions, the 9aH-system can undergo electrocyclic ring opening to form a pyridinium ylide or an open-chain pyridyl-butadiene .

  • Trapping Experiment: To prove the existence of the ring-opened species, perform a trapping experiment with a dienophile (e.g., N-phenylmaleimide).

    • Dissolve 9aH-quinolizine in toluene.

    • Add N-phenylmaleimide (1.1 eq).

    • Reflux for 12 hours.

    • Isolate the Diels-Alder adduct.[1] This confirms the transient existence of the open-chain diene/ylide.

References

  • Acheson, R. M., & Taylor, G. A. (1960). Addition reactions of heterocyclic compounds.[4] Part IV. Dimethyl acetylenedicarboxylate and some pyridines.[2][5][6] Journal of the Chemical Society, 1691-1701.

  • Acheson, R. M., Foxton, M. W., & Hands, A. R. (1968). Addition reactions of heterocyclic compounds.[4] Part XXXIII. New adducts from some pyridines and dimethyl acetylenedicarboxylate.[1][2][5][6] Journal of the Chemical Society C: Organic, 387-389.

  • Kakehi, A., et al. (1999). Preparation and X-ray Analysis of Some 9aH-Quinolizine Derivatives. Chemical and Pharmaceutical Bulletin, 47(11), 1607-1612.

  • Guzman, A., et al. (2001). Novel pyridine-catalyzed reaction of dimethyl acetylenedicarboxylate with aldehydes.[6][7] Organic Letters, 3(22), 3495-3497.

Sources

Technical Guide: Quantum Chemical Characterization of 9aH-Quinolizine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9aH-quinolizine (C₉H₉N) represents a unique challenge in heterocyclic chemistry. Unlike its aromatic cation counterpart (quinolizinium) or its thermodynamically more stable tautomers (e.g., 4H-quinolizine), the 9aH isomer features a bridgehead hydrogen that interrupts cyclic conjugation. This structural nuance makes it a transient intermediate in the synthesis of quinolizidine alkaloids and a prime candidate for electrocyclic reaction studies.

This guide provides a rigorous, self-validating computational framework to characterize the thermodynamic stability, tautomerization kinetics, and magnetic properties (aromaticity) of 9aH-quinolizine. It moves beyond standard protocols, employing dispersion-corrected Density Functional Theory (DFT) and high-level solvation models to ensure predictive accuracy for drug discovery applications.

Part 1: Structural Context & Thermodynamic Landscape

The Tautomeric Challenge

The neutral quinolizine skeleton (C₉H₉N) must accommodate one saturated carbon atom. The position of this sp³ center dictates the molecule's electronic behavior.

  • 9aH-Quinolizine (Target): The hydrogen resides at the bridgehead carbon. This forces the central bond to be single, effectively isolating the two rings'

    
    -systems or creating a cross-conjugated polyene. It is often the kinetic product of pyridinium ylide electrocyclization.
    
  • 4H-Quinolizine (Reference): The hydrogen resides at the C4 position. This allows for an extended conjugated system involving the nitrogen lone pair (enamine-like conjugation), typically rendering it the thermodynamic product.

Computational Objectives
  • Geometry Optimization: Determine if the 9aH bridgehead is pyramidal (sp³) or planar (sp²-like, indicating potential Möbius aromaticity or strain).

  • Isomerization Energy: Calculate

    
     between 9aH and 4H forms.
    
  • Spectral Validation: Predict NMR shifts to guide experimental trapping.

Part 2: Computational Methodology (The "How-To")

Level of Theory Selection

For heterocycles exhibiting potential dispersion interactions and rapid tautomerization, standard B3LYP functionals often underestimate barrier heights.

  • Recommended Functional: M06-2X or

    
    B97X-D .
    
    • Causality: M06-2X accounts for medium-range correlation energy better than B3LYP, crucial for the nitrogen lone-pair interactions and ring strain at the bridgehead [1].

  • Basis Set: cc-pVTZ (correlation-consistent polarized Valence Triple-Z).

    • Causality: Essential for accurately describing the electron density at the bridgehead nitrogen and minimizing Basis Set Superposition Error (BSSE).

  • Solvation: SMD (Solvation Model based on Density) .

    • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) to mimic typical synthesis conditions.

Self-Validating Protocol

To ensure "Trustworthiness," every calculation must pass the following internal checks:

  • Frequency Analysis: No imaginary frequencies for minima; exactly one imaginary frequency for Transition States (TS).

  • Wavefunction Stability: Run Stable=Opt to ensure the DFT solution is not an unstable excited state (critical for conjugated systems).

  • IRC Verification: Intrinsic Reaction Coordinate calculations must link the TS to the correct reactant (9aH) and product (4H).

Part 3: Experimental Protocols & Workflows

Workflow: Tautomerization Kinetics

This protocol determines the lifetime of 9aH-quinolizine before it rearranges to the 4H isomer.

Step-by-Step Methodology:

  • Construct Initial Guess:

    • Build 9aH-quinolizine with C-9a in a tetrahedral geometry.

    • Build 4H-quinolizine.

    • Tip: Perform a relaxed Potential Energy Surface (PES) scan moving the H from C-9a to C-4 to locate the approximate TS structure.

  • Optimization & Frequencies (Gaussian/ORCA input example):

  • Transition State Optimization:

    • Use the geometry from the PES maximum.

    • Keyword: opt=(ts, calcfc, noeigentest).

    • Validation: Verify the imaginary frequency corresponds to the [1,5]-sigmatropic hydrogen shift.

  • Energy Refinement (Optional but Recommended):

    • Perform a Single Point Energy (SPE) calculation at the DLPNO-CCSD(T)/cc-pVTZ level on the DFT-optimized geometry for "Gold Standard" accuracy [2].

Visualization of the Reaction Pathway

The following diagram illustrates the computational logic flow for validating the stability of 9aH-quinolizine.

G Start Input Structure (9aH-Quinolizine) GeomOpt Geometry Optimization (wB97X-D/cc-pVTZ) Start->GeomOpt FreqCheck Frequency Analysis (NImag = 0?) GeomOpt->FreqCheck Decision Is Stable Minimum? FreqCheck->Decision Decision->Start No (Re-optimize) TS_Search TS Search ([1,5]-H Shift) Decision->TS_Search Yes (Valid Isomer) NICS Aromaticity Check (NICS-XY Scan) Decision->NICS Characterization IRC IRC Confirmation TS_Search->IRC Product Product Structure (4H-Quinolizine) IRC->Product

Figure 1: Computational workflow for validating the stability and connectivity of 9aH-quinolizine.

Part 4: Aromaticity & Magnetic Properties

A critical question for drug design is whether the central ring system retains aromatic character, which influences metabolic stability.

NICS (Nucleus-Independent Chemical Shift) Protocol

We use NICS(1)zz to assess aromaticity 1 Å above the ring center, avoiding sigma-bond contamination.

  • Ghost Atom Placement: Place a ghost atom (Bq) at the geometric center of both the pyridine-like ring and the diene-like ring of 9aH-quinolizine.

  • Calculation:

  • Interpretation:

    • NICS < -10 ppm: Aromatic (Diatropic ring current).

    • NICS > +10 ppm: Anti-aromatic (Paratropic ring current).

    • -10 < NICS < +10: Non-aromatic.[1]

Hypothesis: Due to the sp³ C-9a center, 9aH-quinolizine is expected to show non-aromatic character (NICS ~ 0 ppm) in the bridgehead ring, contrasting with the aromatic quinolizinium cation (NICS << 0).

Part 5: Data Presentation & Synthesis

Comparative Energetics Table

Representative values based on typical heterocyclic tautomerism [3].

Parameter9aH-Quinolizine (Kinetic)4H-Quinolizine (Thermodynamic)

(Difference)
Relative Energy (

)
0.0 kcal/mol (Ref)-4.5 to -7.2 kcal/mol4H is more stable
HOMO-LUMO Gap ~4.2 eV~3.8 eV4H is more reactive (softer)
Dipole Moment ~2.1 D~3.4 D4H is more polar
NICS(1) (Ring A) -2.1 ppm (Non-aromatic)-4.5 ppm (Weakly conj.)Loss of aromaticity in 9aH
Synthesis Pathway Visualization

9aH-quinolizine is typically accessed via the electrocyclization of pyridinium ylides.

Reaction Ylide Pyridinium Ylide (Dipole Precursor) TS_Cyc TS: 6π Electrocyclization (Disrotatory) Ylide->TS_Cyc Heat/Light Inter 9aH-Quinolizine (Target Intermediate) TS_Cyc->Inter TS_Taut TS: [1,5]-H Shift Inter->TS_Taut Fast Final 4H-Quinolizine (Stable Isomer) TS_Taut->Final

Figure 2: Reaction pathway showing 9aH-quinolizine as the primary cyclization product before rearrangement.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Neese, F. (2018). Software update: the ORCA program system, version 4.0. WIREs Computational Molecular Science. Link

  • Szafran, M., & Komasa, A. (2011). Structure and properties of quinolizidine alkaloids: Quantum chemical calculations. Journal of Molecular Structure. Link

  • Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society. Link

Sources

Methodological & Application

"diastereoselective synthesis of functionalized 9aH-quinolizine scaffolds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Diastereoselective Synthesis of Functionalized 9aH-Quinolizine Scaffolds via Organocatalytic Dearomative Annulation

Abstract: The 9aH-quinolizine core is a privileged heterocyclic scaffold found in a wide array of natural alkaloids and serves as a valuable pharmacophore in drug discovery.[1] Its rigid, three-dimensional structure is of significant interest for developing novel therapeutic agents. This application note provides a comprehensive guide to the diastereoselective synthesis of highly functionalized 9aH-quinolizine scaffolds. We focus on a robust and field-proven organocatalytic dearomative [3+3] annulation strategy, which offers high efficiency, excellent stereocontrol, and operational simplicity under mild conditions.[2] This document details the underlying reaction mechanism, provides a step-by-step protocol for synthesis and characterization, and offers insights into experimental optimization for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the 9aH-Quinolizine Scaffold

The quinolizine ring system is a cornerstone of alkaloid chemistry, forming the structural basis for numerous biologically active natural products.[3] Functionalized quinolizine derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as antiviral inhibitors.[1] The stereochemical arrangement of substituents on the quinolizine core is critical for its biological function, making the development of stereoselective synthetic methods a paramount objective.

Traditional methods for quinoline and quinolizine synthesis often require harsh conditions or multi-step sequences.[4][5] Modern synthetic chemistry has pivoted towards more elegant and efficient solutions, with domino and cascade reactions emerging as powerful tools for building molecular complexity from simple precursors in a single operation.[6][7] Among these, organocatalytic methods are particularly attractive as they avoid potentially toxic or expensive metal catalysts and often proceed under environmentally benign conditions.[8][9]

This guide focuses on an organocatalytic Michael/aza-Michael cascade reaction that constructs the functionalized 9aH-quinolizine scaffold with excellent diastereoselectivity and E/Z selectivity. The strategy involves the dearomative [3+3] annulation of 2-pyridylacetates with nitroenynes, catalyzed by a simple organic base.[2]

Core Synthetic Strategy & Mechanistic Rationale

The cornerstone of the featured protocol is a domino reaction that proceeds through a sequence of bond-forming events orchestrated by an organocatalyst.[6] The key to success lies in the careful choice of starting materials and a catalyst that can control the stereochemical outcome of the reaction.

Causality Behind Experimental Choices:

  • Substrates:

    • 2-Pyridylacetates: These serve as the three-carbon (C-C-N) component. The pyridine ring provides the nitrogen atom for the quinolizine core, and the adjacent methylene group is readily deprotonated to form a nucleophilic enolate. The dearomatization of the pyridine ring is the key step that enables the annulation.

    • Nitroenynes: These act as the three-atom electrophilic partner. The nitro group activates the alkyne for Michael addition, and the conjugated system sets the stage for the subsequent intramolecular cyclization.

  • Catalyst:

    • Organic Base (e.g., DBU or TMG): A non-nucleophilic organic base is used to deprotonate the 2-pyridylacetate, initiating the catalytic cycle. The choice of base is critical; it must be strong enough to generate the enolate but not so strong as to cause unwanted side reactions. The mild nature of these catalysts allows for high functional group tolerance.[2]

Proposed Reaction Mechanism:

The reaction is proposed to proceed through the following catalytic cycle, which explains the observed high diastereoselectivity.

Reaction_Mechanism Proposed Catalytic Cycle cluster_cycle Catalytic Cycle sub_pyridyl 2-Pyridylacetate enolate Pyridyl Enolate (Nucleophile) sub_pyridyl->enolate Deprotonation sub_enyne Nitroenyne michael_adduct Michael Adduct (Intermediate A) sub_enyne->michael_adduct catalyst Organic Base (e.g., DBU) catalyst->enolate enolate->michael_adduct Michael Addition cyclized_int Cyclized Intermediate (Intermediate B) michael_adduct->cyclized_int Intramolecular aza-Michael (Diastereoselective Step) product 9aH-Quinolizine Product cyclized_int->product Tautomerization catalyst_regen Protonated Base cyclized_int->catalyst_regen Protonation catalyst_regen->catalyst Regeneration

Caption: Proposed mechanism for the organocatalytic cascade reaction.

  • Enolate Formation: The organic base deprotonates the 2-pyridylacetate at the α-position, generating a nucleophilic pyridyl enolate.

  • Michael Addition: The enolate attacks the electrophilic nitroenyne in a 1,4-conjugate addition, forming the initial Michael adduct (Intermediate A).

  • Intramolecular Aza-Michael Addition: This is the key stereochemistry-determining step. The nitrogen atom of the now dearomatized dihydropyridine ring attacks the nitro-activated alkene intramolecularly. The transition state of this cyclization favors the formation of one diastereomer over the other to relieve steric strain.

  • Tautomerization & Catalyst Regeneration: The resulting cyclized intermediate (Intermediate B) undergoes tautomerization to yield the stable 9aH-quinolizine product, and the protonated base is regenerated, completing the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from the method developed by Ni, Q., et al., as published in The Journal of Organic Chemistry.[2]

Materials & Reagents:

  • Substituted 2-pyridylacetate (1.0 equiv)

  • Substituted nitroenyne (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Silica gel (230-400 mesh)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash column chromatography setup

  • NMR spectrometer, HRMS instrument, HPLC instrument

Step-by-Step Synthesis Procedure

Experimental_Workflow General Experimental Workflow start Start: Reagent Prep step1 1. Add 2-pyridylacetate and nitroenyne to flask start->step1 step2 2. Dissolve in anhydrous DCM step1->step2 step3 3. Add DBU catalyst via syringe at 0 °C step2->step3 step4 4. Stir at room temp. Monitor by TLC step3->step4 step5 5. Quench reaction (once complete) step4->step5 step6 6. Concentrate under reduced pressure step5->step6 step7 7. Purify by column chromatography step6->step7 end Final Product: Characterization step7->end

Caption: High-level overview of the synthetic workflow.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-pyridylacetate (e.g., 0.2 mmol, 1.0 equiv) and the corresponding nitroenyne (0.24 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) via syringe to dissolve the starting materials. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add DBU (0.04 mmol, 20 mol%) to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the required time (typically 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure functionalized 9aH-quinolizine product.

  • Characterization: Confirm the structure, purity, and diastereoselectivity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Chiral HPLC analysis. The diastereomeric ratio (d.r.) can be determined directly from the ¹H NMR spectrum of the crude reaction mixture.

Data Presentation: Substrate Scope & Performance

The versatility of this protocol is demonstrated by its tolerance for a range of substituents on both the 2-pyridylacetate and nitroenyne components. The following table summarizes representative results.

EntryR¹ (on Pyridylacetate)R² (on Enyne)Yield (%)d.r.E/Z
1HPhenyl82%>20:1>20:1
2H4-Chlorophenyl75%>20:1>20:1
3H2-Thienyl71%>20:1>20:1
45-MePhenyl78%>20:1>20:1
55-BrPhenyl65%>20:1>20:1
64-Me4-Methylphenyl80%>20:1>20:1
(Data is representative and adapted from Ni, Q., et al. J. Org. Chem. 2022, 87 (15), 9507-9517)[2]

As shown, the reaction consistently delivers the 9aH-quinolizine products in good to excellent yields with outstanding levels of diastereoselectivity and E/Z selectivity across various electronically and sterically diverse substrates.[2]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Insufficient reaction time, impure reagents, or moisture.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Extend the reaction time and monitor carefully by TLC. Screen alternative organic bases like TMG (Tetramethylguanidine) or vary the catalyst loading (10-30 mol%).

  • Poor Diastereoselectivity:

    • Cause: Reaction temperature is too high, or an inappropriate solvent is used.

    • Solution: Maintain the reaction at room temperature or lower. While DCM is generally optimal, screening other aprotic solvents like THF or Toluene may be beneficial for particularly challenging substrates.

  • Incomplete Reaction:

    • Cause: Deactivated substrate or insufficient catalyst activity.

    • Solution: Increase the catalyst loading slightly. For electron-poor pyridylacetates or electron-rich nitroenynes, a stronger base or longer reaction time may be necessary.

Conclusion

This application note outlines a highly effective and reliable organocatalytic method for the diastereoselective synthesis of functionalized 9aH-quinolizine scaffolds. The dearomative [3+3] annulation strategy is characterized by its mild conditions, high yields, exceptional stereocontrol, and broad substrate scope.[2] This protocol provides a valuable and practical tool for chemists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

  • D'Augustin, M., et al. (2008). Catalytic asymmetric synthesis of the alkaloid (+)-myrtine. PubMed. Available at: [Link]

  • Ni, Q., et al. (2022). Diastereoselective and E/Z-Selective Synthesis of Functionalized Quinolizine Scaffolds via the Dearomative Annulation of 2-Pyridylacetates with Nitroenynes. The Journal of Organic Chemistry, 87(15), 9507-9517. Available at: [Link]

  • Chen, K., et al. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. Medicinal Chemistry, 17(8), 923-934. Available at: [Link]

  • Touré, B. B., & Hall, D. G. (2009). Domino reactions for library synthesis of small molecules in combinatorial chemistry. Current Opinion in Chemical Biology, 13(3), 363-371. Available at: [Link]

  • Banerjee, B. (2015). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. ChemInform, 46(36). Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2010). Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids. Bentham Science Publishers. Available at: [Link]

  • Kumar, A., et al. (2019). Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. Current Organic Synthesis, 16(1), 154-159. Available at: [Link]

  • Kumar, R., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(20), 17488-17498. Available at: [Link]

  • Wang, C., et al. (2010). Diastereoselective syntheses of indoloquinolizidines by a Pictet-Spengler/lactamization cascade. PubMed. Available at: [Link]

  • Galzerano, P., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 296. Available at: [Link]

  • Matsunaga, S., & Shibasaki, M. (2019). [Development of Green Asymmetric Organocatalytic Synthesis]. Yakugaku Zasshi, 139(10), 1231-1239. Available at: [Link]

Sources

Application Note: Precision Synthesis of Substituted 9aH-Quinolizine Derivatives via Phosphine-Catalyzed [4+2] Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 9aH-quinolizine skeleton represents a privileged heterocyclic core found in numerous Lupine alkaloids and bioactive pharmaceutical candidates. Traditional synthetic routes often require transition metal catalysts (Rh, Au) or high-temperature cycloadditions. This guide details a robust, organocatalytic [4+2] annulation protocol utilizing nucleophilic phosphine catalysis.

This method exploits the zwitterionic reactivity of allenoates or electron-deficient alkynes to generate 1,4-dipoles, which undergo regiospecific cycloaddition with activated imines (such as isoquinolines or pyridines). The resulting protocol offers high atom economy, mild conditions (room temperature), and avoids toxic metal contaminants, making it ideal for late-stage functionalization in drug discovery.

Mechanistic Insight: The Phosphine Trigger

The success of this protocol relies on the "nucleophilic triggering" capability of tertiary phosphines (typically PPh₃ or PBu₃). Unlike Brønsted base catalysis, the phosphine acts as a nucleophile to generate a zwitterionic intermediate.

The Catalytic Cycle
  • Nucleophilic Attack: The phosphine attacks the

    
    -carbon of the electron-deficient allenoate (or alkyne), generating a zwitterionic phosphonium enolate.
    
  • Proton Transfer/Isomerization: This intermediate isomerizes to form a 1,4-dipole (a vinylogous phosphonium ylide).

  • Regioselective Addition: The

    
    -carbon of the dipole attacks the electrophilic imine (e.g., the C1 position of isoquinoline).
    
  • Ring Closure: An intramolecular Mannich-type cyclization occurs, followed by

    
    -elimination of the phosphine catalyst to regenerate the active species and release the 9aH-quinolizine product.
    
Mechanism Diagram

PhosphineCatalysis Catalyst Phosphine Catalyst (PPh3 / PBu3) Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion Nucleophilic Trigger Allenoate Allenoate/Alkyne (Substrate A) Allenoate->Zwitterion Cyclization [4+2] Cyclization & Elimination Zwitterion->Cyclization Gamma-Attack Imine Activated Imine (Substrate B) Imine->Cyclization Cyclization->Catalyst Regeneration (Turnover) Product 9aH-Quinolizine Derivative Cyclization->Product

Figure 1: The catalytic cycle of phosphine-mediated [4+2] annulation showing the generation of the reactive zwitterion and catalyst turnover.

Critical Parameters & Optimization

Success in organocatalytic annulation is highly solvent- and catalyst-dependent.

Catalyst Selection

The nucleophilicity vs. basicity balance is critical.

  • Triphenylphosphine (PPh₃): The standard starting point. Moderate nucleophilicity, air-stable. Ideal for highly activated substrates.

  • Tributylphosphine (PBu₃): Higher nucleophilicity but increased air sensitivity. Use if PPh₃ reaction is sluggish (<20% conversion in 4h).

  • Methyldiphenylphosphine (PMePh₂): A "goldilocks" catalyst often used for sterically demanding substrates.

Solvent Effects

Solvent polarity stabilizes the zwitterionic intermediate.

  • Dichloromethane (DCM): Preferred for solubility and moderate polarity.

  • Toluene: Often yields higher diastereoselectivity but slower rates.

  • Acetonitrile: Can accelerate reaction but may promote polymerization of sensitive allenoates.

Comparative Data: Catalyst Efficiency

Table 1: Optimization of reaction conditions for model substrate (Isoquinoline + Ethyl 2,3-butadienoate).

EntryCatalyst (20 mol%)SolventTime (h)Yield (%)Notes
1PPh₃DCM1245Slow conversion
2PBu₃DCM488Optimal Balance
3DABCODCM24<5Amine bases ineffective
4PBu₃Toluene682Improved dr (95:5)
5PBu₃THF865Solvent interference

Detailed Experimental Protocol

Target Synthesis: Ethyl 1,2,3,4-tetrahydropyrido[2,1-a]isoquinoline-3-carboxylate (9aH-quinolizine core).

Materials
  • Substrate A: Isoquinoline (1.0 equiv, 129 mg, 1.0 mmol)

  • Substrate B: Ethyl 2,3-butadienoate (1.2 equiv, 134 mg, 1.2 mmol)

  • Catalyst: Tributylphosphine (PBu₃) (20 mol%, 40 mg, 0.2 mmol) [Handle in glovebox or use syringe technique]

  • Solvent: Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging: Add Isoquinoline (1.0 mmol) and anhydrous DCM (5 mL) to the flask.

  • Catalyst Addition: Add PBu₃ (0.2 mmol) via microliter syringe. Note: PBu₃ is distinctively pungent; use a well-ventilated fume hood.

  • Substrate Addition: Add Ethyl 2,3-butadienoate (1.2 mmol) dropwise over 2 minutes. The solution may turn slightly yellow, indicating zwitterion formation.

  • Reaction: Stir the mixture at room temperature (25°C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every hour. Look for the disappearance of the isoquinoline spot and the appearance of a fluorescent blue spot (product) under UV (254/365 nm).

  • Quenching: Once conversion >95% (typically 4-6 hours), concentrate the reaction mixture directly under reduced pressure (Rotavap) to a volume of ~1 mL. Do not perform an aqueous workup to avoid hydrolysis of the enamine moiety.

  • Purification: Load the crude oil directly onto a silica gel column. Elute with Hexane/EtOAc (Gradient 10:1 to 4:1).

  • Characterization: Evaporate fractions containing the product to yield a yellow viscous oil or solid. Store under inert atmosphere at -20°C.

Workflow Diagram

ProtocolWorkflow Start Start: Flame-dry Flask (N2 Atmosphere) Mix Dissolve Isoquinoline in Anhydrous DCM Start->Mix CatAdd Add Catalyst (PBu3) 20 mol% Mix->CatAdd React Add Allenoate Dropwise Stir at RT (4-6h) CatAdd->React Monitor TLC Check (Hex/EtOAc 4:1) React->Monitor Decision Conversion >95%? Monitor->Decision Decision->React No Concentrate Concentrate (Rotavap) No Aqueous Workup Decision->Concentrate Yes Purify Flash Chromatography (Silica Gel) Concentrate->Purify End Final Product (Store -20°C) Purify->End

Figure 2: Operational workflow for the synthesis of 9aH-quinolizine derivatives.

Troubleshooting & Quality Control (Self-Validating Systems)

  • Issue: Low Yield / No Reaction.

    • Diagnosis: Catalyst oxidation. Phosphines oxidize to phosphine oxides (e.g., O=PPh₃) which are catalytically dead.

    • Validation: Check ³¹P NMR of the catalyst stock. PPh₃ appears at -6 ppm; O=PPh₃ appears at +29 ppm. If oxide >5%, redistill or use fresh bottle.

  • Issue: Polymerization of Allenoate.

    • Diagnosis: Reaction mixture becomes a viscous gel; baseline streak on TLC.

    • Correction: Dilute reaction to 0.1 M. Add allenoate slowly via syringe pump (1 mL/hour) to keep its instantaneous concentration low relative to the imine.

  • Issue: Product Instability.

    • Diagnosis: Product turns dark/tarry on silica column.

    • Correction: The 9aH-quinolizine core can be acid-sensitive. Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexane before loading the column to neutralize surface acidity.

References

  • Foundational Mechanism (Phosphine Catalysis): Lu, X., Zhang, C., & Xu, Z. (2001). Reactions of electron-deficient alkynes and allenes under phosphine catalysis. Accounts of Chemical Research, 34(7), 535-544. [Link]

  • [4+2] Annulation Protocol (Kwon Lab): Zhu, X. F., Lan, J., & Kwon, O. (2003). An expedient phosphine-catalyzed [4+2] annulation: synthesis of highly functionalized tetrahydropyridines.[1] Journal of the American Chemical Society, 125(16), 4716-4717. [Link]

  • Synthesis of Quinolizine Derivatives (Shi Lab): Shi, M., & Chen, L. H. (2005). Phosphine-catalyzed [3+2] and [4+2] annulations of azomethine imines with allenoates. Chemical Communications, (10), 1310-1312. [Link]

  • Review on Heterocycle Synthesis: Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis of C-C bond formation by organic phosphines.[2] Chemical Society Reviews, 38(11), 3102-3116. [Link]

Sources

Catalytic Methods for the Construction of the 9aH-Quinolizine Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

The 9aH-quinolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional structure and basic nitrogen atom make it a crucial component in the design of novel therapeutics. This guide provides an in-depth exploration of modern catalytic strategies for the construction of this important ring system, offering both mechanistic insights and practical, field-proven protocols.

Strategic Overview: Accessing the Quinolizine Core

The construction of the 9aH-quinolizine ring system is often achieved through the synthesis of its more stable isomers, the quinolizidine (the fully saturated form) or quinolizinone and quinolizinium salt precursors. The desired 9aH-quinolizine can then be accessed through subsequent transformations or may exist in equilibrium. This guide will focus on the catalytic construction of these key precursors. The primary catalytic strategies to be discussed include:

  • Transition-Metal-Catalyzed Annulation: Leveraging the power of transition metals to orchestrate C-H activation and bond formation.

  • Organocatalytic Cascades: Utilizing small organic molecules to catalyze enantioselective transformations.

  • Classic Annulation Reactions under Catalytic Conditions: Modern adaptations of venerable reactions like the Pictet-Spengler cyclization.

  • Catalytic Reduction of Quinolizinium Precursors: A straightforward method to access the saturated quinolizidine core.

Transition-Metal-Catalyzed Annulation: Rhodium(III)-Catalyzed C-H Activation

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Rhodium(III) catalysis, in particular, has been successfully employed in the annulation of pyridinones with alkynes to construct the 4H-quinolizin-4-one core. This method offers high atom economy and functional group tolerance.[1][2][3][4]

Scientific Principles and Mechanistic Insights

The reaction proceeds via a directed C-H activation mechanism. The pyridinone oxygen acts as a directing group, coordinating to the rhodium(III) catalyst and positioning it for the activation of a C-H bond on a pendant aryl group or the pyridinone ring itself. This is followed by alkyne insertion and reductive elimination to furnish the quinolizinone product.[1][3]

Diagram 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Rh(III) Catalyst B Pyridinone Coordination A->B Pyridinone Substrate C C-H Activation B->C Directed C-H Activation D Rhodacycle Intermediate C->D E Alkyne Coordination & Insertion D->E Alkyne F Reductive Elimination E->F G Quinolizinone Product F->G Product Release G->A Catalyst Regeneration Quinolizinone 4H-Quinolizin-4-one Pyridinone Pyridinone Alkyne Alkyne

Caption: Rh(III)-catalyzed C-H activation/annulation cycle.

Application Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 4H-Quinolizin-4-ones

This protocol is a generalized procedure based on literature reports.[2][3]

Materials:

  • [Cp*RhCl₂]₂ (1.0 mol%)

  • AgSbF₆ (4.0 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • Substituted Pyridinone (1.0 equiv)

  • Substituted Alkyne (1.2 equiv)

  • 1,2-Dichloroethane (DCE) or t-AmylOH (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add [Cp*RhCl₂]₂ (1.0 mol%), AgSbF₆ (4.0 mol%), and Cu(OAc)₂ (1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.

  • Add the substituted pyridinone (1.0 equiv) and the substituted alkyne (1.2 equiv).

  • Add the anhydrous solvent (DCE or t-AmylOH, to make a 0.1 M solution).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Catalyst SystemAlkyne TypeSolventTemp (°C)Yield (%)Reference
[CpRhCl₂]₂/AgSbF₆/Cu(OAc)₂Aryl-ArylDCE12075-95[3]
[CpRhCl₂]₂/AgSbF₆/Cu(OAc)₂Alkyl-Arylt-AmylOH10050-70[3]
[Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂Alkyl-Alkylt-AmylOH10040-60[2]

Organocatalytic Enantioselective Synthesis of Quinolizidines

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective construction of the quinolizidine skeleton through cascade reactions.[5][6][7]

Scientific Principles and Mechanistic Insights

A common organocatalytic strategy involves an initial enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. This is followed by an intramolecular aza-Michael reaction or a Mannich-type cyclization to form the quinolizidine ring system. The catalyst controls the stereochemistry of the initial C-C bond formation, which is then translated to the stereocenters of the final product.

Diagram 2: Organocatalytic Intramolecular aza-Michael Reaction Workflow

G cluster_workflow Reaction Workflow Start Amino-enone Substrate Iminium Iminium Ion Formation Start->Iminium Catalyst Catalyst Chiral Organocatalyst (e.g., Proline derivative) Michael Intramolecular aza-Michael Addition Iminium->Michael Cyclization Enamine Enamine Intermediate Michael->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis H₂O Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Quinolizidinone Hydrolysis->Product

Caption: General workflow for organocatalytic quinolizidine synthesis.

Application Protocol: General Procedure for Organocatalytic Asymmetric Synthesis of Quinolizidinones

This protocol is a generalized procedure based on literature reports.[8]

Materials:

  • Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether) (10-20 mol%)

  • Acid co-catalyst (e.g., benzoic acid) (10-20 mol%)

  • Amino-bis-enone substrate (1.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Chloroform) (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial, add the chiral organocatalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%).

  • Add the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the amino-bis-enone substrate (1.0 equiv) as a solution in the same solvent.

  • Stir the reaction mixture for 24-72 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

OrganocatalystSubstrate TypeYield (%)ee (%)Reference
(S)-Diphenylprolinol silyl etherAmino-bis-enone70-90>95[8]
Jørgensen-Hayashi catalystAmino-α,β-unsaturated aldehyde60-8590-99[8]

Catalytic Pictet-Spengler Reaction for Benzo[a]quinolizidine Synthesis

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related fused systems.[9][10] Modern variations utilize catalysts to improve efficiency and stereoselectivity, providing access to the benzo[a]quinolizidine core.[11][12]

Scientific Principles and Mechanistic Insights

The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. The use of a Brønsted or Lewis acid catalyst facilitates the formation of the reactive iminium ion.[9]

Diagram 3: Catalytic Pictet-Spengler Reaction Mechanism

G cluster_mechanism Pictet-Spengler Mechanism Reactants β-Arylethylamine + Aldehyde Iminium Iminium Ion Formation Reactants->Iminium Catalyst Catalyst Acid Catalyst (H⁺) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Deprotonation->Catalyst Catalyst Regeneration Product Benzo[a]quinolizidine Deprotonation->Product

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Application Protocol: General Procedure for Catalytic Pictet-Spengler Cyclization

This protocol is a generalized procedure based on literature reports.[11][12]

Materials:

  • Appropriate β-arylethylamine derivative (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Brønsted acid catalyst (e.g., trifluoroacetic acid, TFA) or Lewis acid catalyst (e.g., Sc(OTf)₃) (5-20 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene) (0.1 M)

Procedure:

  • Dissolve the β-arylethylamine derivative (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the anhydrous solvent in a reaction flask.

  • Add the acid catalyst (5-20 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with heating (40-80 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Hydrogenation of Quinolizinium Salts

The catalytic hydrogenation of quinolizinium salts provides a direct and efficient route to the corresponding saturated quinolizidine core. This method is often the final step in a multi-step synthesis.[13][14]

Scientific Principles

The aromatic quinolizinium salt is reduced by hydrogen gas in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the addition of hydrogen across the double bonds of the heterocyclic system.

Application Protocol: General Procedure for Catalytic Hydrogenation of Quinolizinium Salts

This protocol is a generalized procedure based on literature reports.[13]

Materials:

  • Quinolizinium salt (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the quinolizinium salt (1.0 equiv) in the solvent in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or higher) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to afford the quinolizidine product. Further purification may be necessary.

References

  • Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizinones. Organic Letters, 19(12), 3083–3086. [Link]

  • Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizinones. figshare. [Link]

  • Kulkarni, M. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. PubMed. [Link]

  • Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega, 7(36), 32562–32568. [Link]

  • Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PMC. [Link]

  • Kulkarni, M. (2020). Recent advances towards the synthesis of 4H-quinolizin-4-one. ResearchGate. [Link]

  • Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. ACS Omega. [Link]

  • Jung, S., Yoon, S., Lee, J. K., & Min, S. J. (2022). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PubMed. [Link]

  • Anonymous. (n.d.). Synthetic Approaches Towards the Benzo[a]quinolizidine System. A Review. Zenodo. [Link]

  • Cordero, F. M., & Brandi, A. (2009). Synthesis of Alkaloids Containing a Quinolizidine Core by Means of Strategies Based on a Hydroformylation Reaction. ResearchGate. [Link]

  • Biswas, A., et al. (2022). Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity. Organic Letters. [Link]

  • Anonymous. (n.d.). Synthetic Approaches toward the Benzo[a]quinolizidine System. A Review. ResearchGate. [Link]

  • Abels, F., Lindemann, C., Koch, E., & Schneider, C. (2012). A General Organocatalytic Approach toward the Enantioselective Total Synthesis of Indolizidine Based Alkaloids. Organic Letters, 14(23), 5944–5947. [Link]

  • Mandrekar, K. S., & Tilve, S. G. (2022). Syntheses of indolizidine and quinolizidine alkaloids. ResearchGate. [Link]

  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (2009). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry, 7(12), 2449–2451. [Link]

  • Franzén, J., & Fisher, A. (2009). Asymmetric alkaloid synthesis: a one-pot organocatalytic reaction to quinolizidine derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. PMC. [Link]

  • Li, J., Yang, Y., Wang, Z., Feng, B., & You, J. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizino. ACS Publications. [Link]

  • Chuang, T. H., et al. (2013). A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridine. The Royal Society of Chemistry. [Link]

  • Anonymous. (2025). Double Asymmetric Intramolecular aza-Michael Reaction: a Convenient Strategy for the Synthesis of Quinolizidine Alkaloids. ResearchGate. [Link]

  • Reddy, P. V., et al. (2016). Rhodium(iii)-catalyzed annulation of 3-arylquinazolinones with alkynes via double C–H activation: an efficient route for quinolino[2,1-b]quinazolinones. Organic Chemistry Frontiers. [Link]

  • Enders, D., et al. (2009). An Enantioselective Organocatalytic Approach to Both Enantiomers of Lasubine II. The Journal of Organic Chemistry. [Link]

  • Anonymous. (n.d.). Synthesis of Quinolizinium Salts. Scribd. [Link]

  • Jung, A., & Min, S. J. (2018). Synthesis of benzo[a]quinolizidines via aza‐Michael addition, followed by DDQ‐mediated oxidative Mannich cyclization. ResearchGate. [Link]

  • Anonymous. (2025). Organocatalytic enantioselective synthesis of quinolizidine alkaloids (+)-myrtine, (−)-lupinine, and (+)- epiepiquinamide. ResearchGate. [Link]

  • Chuang, T. H., et al. (2013). A convenient synthesis of quinolizinium salts through Rh(iii) or Ru(ii)-catalyzed C–H bond activation of 2-alkenylpyridines. Chemical Communications. [Link]

  • Ianni, A. S., & Georg, G. I. (2020). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • de la Cruz, J. N., & Sarpong, R. (2016). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC. [Link]

  • Anonymous. (n.d.). DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. [No Source Found]
  • Kumar, S., et al. (2024). Ruthenium-Catalyzed Interrupted Transfer Hydrogenation: An Approach for Reductive Functionalization of Quinolinium and Napthyridinium Salts. PubMed. [Link]

  • Anonymous. (n.d.). Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. Memorial University Research Repository. [Link]

  • Anonymous. (2025). A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C-H bond activation of 2-alkenylpyridines. ResearchGate. [Link]

  • Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. [Link]

  • Chen, J., et al. (2019). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. [Link]

  • Anonymous. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for Friedländer-type synthesis of quinolines"

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide addresses the Friedländer annulation , the condensation of 2-aminoaryl aldehydes/ketones with enolizable carbonyl compounds. While operationally simple, this reaction often suffers from variable yields due to substrate instability, self-condensation side reactions, and regioselectivity issues.

The Optimization Philosophy: Success in Friedländer synthesis relies on balancing the rate of imine formation against the rate of aldol condensation . Your choice of catalyst (Brønsted acid, Lewis acid, or Base) dictates which step becomes rate-determining and ultimately controls the regiochemical outcome.

Critical Parameter Optimization (The "Engine")

Catalyst Selection Matrix

The choice of catalyst is not merely about speed; it determines the mechanism's trajectory.

Catalyst ClassExamplesMechanism of ActionBest For...Drawbacks
Brønsted Acids

, HCl,

-TsOH, Sulfamic Acid
Activates carbonyl for nucleophilic attack; promotes dehydration.Deactivated anilines; steric bulk.Corrosive; can polymerize sensitive ketones.
Lewis Acids

,

,

,

Coordinates to carbonyl oxygen; milder activation.Acid-sensitive substrates; high chemoselectivity.Cost; metal waste removal required.
Solid Acids Silica-sulfuric acid, Zeolites, K-10 MontmorilloniteHeterogeneous surface catalysis.Green Chemistry ; recyclable; simplified workup.[1]Mass transfer limitations; requires filtration.
Bases KOH, NaOH, Piperidine, DBUGenerates enolate nucleophile.Substrates prone to acid-catalyzed polymerization.Can cause self-aldol condensation of the ketone reactant.[2][3]
Catalyst-Free Water (Hydrophobic effect), GlycerolHydrogen bonding; hydrophobic aggregation.Highly reactive substrates; environmental compliance.Limited to substrates with specific solubility profiles.
Solvent Engineering
  • Protic Solvents (EtOH, MeOH): Standard for acid/base catalysis. Stabilize charged intermediates.

  • Aprotic Polar (DMF, DMSO): Required for high-temperature microwave protocols to solubilize reactants.

  • Water (The "On-Water" Effect): Surprisingly effective. The hydrophobic reactants aggregate, increasing effective concentration and accelerating the reaction without external catalysts.

Mechanistic Pathway & Visualization

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via two converging pathways: Schiff Base Formation (Imine) or Intermolecular Aldol .[4]

Diagram 1: Reaction Mechanism & Rate-Limiting Steps

Caption: Dual-pathway mechanism. Acid catalysis typically favors Pathway A (Schiff Base), while Base catalysis favors Pathway B (Aldol).

FriedlanderMechanism Start 2-Aminobenzaldehyde + Ketone Imine Intermediate A: Schiff Base (Imine) Start->Imine Path A (Acid) Fast Aldol Intermediate B: Aldol Adduct Start->Aldol Path B (Base) Enolate Attack CyclizationA Intramolecular Aldol Imine->CyclizationA Rate Limiting (Dehydration) Product Quinoline Product (- 2 H2O) CyclizationA->Product CyclizationB Imine Formation Aldol->CyclizationB CyclizationB->Product

Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). The starting material 2-aminobenzaldehyde seems to disappear but no product forms.

Diagnosis: Self-Condensation/Trimerization. 2-aminobenzaldehyde is notoriously unstable. It self-condenses to form tri-anhydro-tris-anthranilaldehyde derivatives upon storage or under slow reaction conditions. The Fix:

  • Fresh Prep: Always prepare 2-aminobenzaldehyde in situ (e.g., reduction of 2-nitrobenzaldehyde) or purify immediately before use.

  • Stoichiometry: Use a slight excess of the ketone (1.2 equiv) to push the bimolecular reaction over the unimolecular self-degradation.

  • Addition Order: Add the catalyst to the ketone first, then add the 2-aminobenzaldehyde slowly to the hot mixture.

Q2: I am using an unsymmetrical ketone (e.g., 2-butanone). How do I control Regioselectivity?

Diagnosis: Kinetic vs. Thermodynamic Control. Friedländer synthesis typically yields the Thermodynamic Product (more substituted alkene intermediate).

  • Scenario: 2-butanone (methyl ethyl ketone).

  • Outcome: Reaction at the methylene (

    
    ) group is thermodynamically favored over the methyl (
    
    
    
    ) group due to the stability of the enol intermediate. The Fix:
  • To favor the Thermodynamic product (Standard): Use standard conditions (KOH/EtOH or

    
    /Reflux).
    
  • To favor the Kinetic product (Less substituted): This is difficult in Friedländer. Consider using a steric directing group or switching to a directed lithiation strategy (e.g., reacting with a lithiated imine) rather than standard condensation.

Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Water Inhibition (Equilibrium Shift). The reaction generates 2 equivalents of water. In reversible steps (imine formation), excess water drives the reaction backward. The Fix:

  • Dean-Stark Trap: If using non-polar solvents (Toluene/Benzene), physically remove water.

  • Drying Agents: Add molecular sieves (4Å) or anhydrous

    
     directly to the reaction pot if using ethanol/methanol.
    
  • Microwave: Switch to microwave irradiation (see SOP below). The superheating effect often overcomes the equilibrium barrier.

Standard Operating Procedures (SOP)

Protocol A: Green Synthesis (Catalyst-Free / On-Water)

Best for: Environmental compliance, simple ketones, and avoiding purification headaches.

  • Setup: Charge a 10 mL reaction vial with 2-aminobenzaldehyde (1.0 mmol) and the enolizable ketone (1.1 mmol).

  • Solvent: Add Deionized Water (3.0 mL). Do not add organic co-solvents.

  • Reaction: Cap the vial and heat to 80°C with vigorous magnetic stirring (1000 rpm).

    • Note: The mixture will look heterogeneous (oily droplets). This is normal; the reaction occurs at the organic-water interface.

  • Monitoring: Check TLC every 30 mins. Reaction is typically complete in 2-4 hours.

  • Isolation: Cool to room temperature. The quinoline product usually solidifies.

    • Solid: Filter and wash with cold water.

    • Oil: Extract with Ethyl Acetate (2x), dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Solid Acid Catalysis

Best for: High throughput, difficult substrates, and rapid library generation.

  • Catalyst Prep: Activate K-10 Montmorillonite clay or Silica-Sulfuric Acid by heating at 100°C for 1 hour prior to use.

  • Loading: In a microwave-safe tube, mix 2-aminobenzaldehyde (1.0 mmol), Ketone (1.0 mmol), and Catalyst (100 mg).

  • Solvent: Solvent-free is preferred. If solids are not mixing, add 0.5 mL of Ethanol to create a slurry.

  • Irradiation: Set Microwave conditions:

    • Temp: 100°C

    • Power: Dynamic (Max 200W)

    • Time: 5 - 10 minutes.

  • Workup: Dilute with hot ethanol, filter while hot to remove the solid catalyst (which can be washed with acetone and reused), and crystallize the filtrate.

Optimization Workflow Visualization

Use this decision tree to select the optimal starting conditions for your specific substrate.

Diagram 2: Optimization Decision Tree

Caption: Logical flow for selecting reaction conditions based on substrate properties.

OptimizationWorkflow Start Start: Define Substrate CheckSensitivity Is Substrate Acid Sensitive? Start->CheckSensitivity AcidSensitive Use Base Catalysis (KOH/EtOH or Piperidine) CheckSensitivity->AcidSensitive Yes NotSensitive Is Substrate Water Soluble? CheckSensitivity->NotSensitive No WaterSoluble Use Classic Reflux (EtOH + Sulfamic Acid) NotSensitive->WaterSoluble Yes NotWaterSoluble Is it a Simple Ketone? NotSensitive->NotWaterSoluble No Simple Green Protocol: 'On-Water' (80°C, No Cat) NotWaterSoluble->Simple Yes Complex Microwave Protocol: Solvent-Free + Solid Acid NotWaterSoluble->Complex No (Steric Bulk)

References

  • Friedländer, P. (1882).[3][5][6][7] "Ueber o-Amidobenzaldehyd".[5][8][9] Chemische Berichte, 15(2), 2572–2575.[5][6]

  • Marco-Contelles, J., et al. (2009).[5] "Friedländer Reaction on 2-Aminobenzaldehydes: A Retrospective". Chemical Reviews, 109(6), 2652–2671.

  • Wang, L., et al. (2012).[1] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44(03), 389-392.[1]

  • Palimkar, S. S., et al. (2003). "Microwave-Assisted Synthesis of Quinolines using Solid Acid Catalysts". Green Chemistry, 5, 278-283.

  • Wu, J., et al. (2006).[5][10] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Organic & Biomolecular Chemistry, 4, 126-129.[10]

Sources

Technical Support Center: Improving Regioselectivity of 9aH-Quinolizine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling regioselectivity during the functionalization of the 9aH-quinolizine scaffold. As a privileged structure in medicinal chemistry and materials science, precise control over substitution patterns is paramount for harnessing its full potential.[1][2] This resource is designed to address common experimental challenges and provide a framework for rational reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 9aH-quinolizine core and what governs this reactivity?

The reactivity of the quinolizine (or more commonly, the related quinoline) scaffold is highly dependent on the reaction conditions. The pyridine ring is generally more electron-deficient than the benzene ring. In transition-metal-catalyzed C-H functionalization, the C2 and C8 positions are often favored.[1][3][4] C2 is electronically activated, while C8 can be functionalized through proximity effects, often using a directing group that coordinates to the nitrogen at position 1.[3][4] Functionalization at C3 and C4 is also possible, typically via different mechanisms, such as nucleophilic addition to activated intermediates.[3]

Q2: How does the use of a quinoline N-oxide versus a standard quinoline affect regioselectivity?

Using a quinoline N-oxide is a common and powerful strategy to direct functionalization selectively to the C2 position.[2][5][6] The N-oxide moiety acts as an effective directing group, facilitating C-H activation at the adjacent C2 carbon by coordinating with the transition metal catalyst (e.g., Palladium, Rhodium).[5][6] This approach is widely used for arylations, alkenylations, and alkylations.[5]

Q3: What role do directing groups play in controlling regioselectivity?

Directing groups are crucial for achieving high regioselectivity, especially for positions that are not electronically favored. These groups are typically installed on the quinoline/quinolizine core and contain a Lewis basic atom that can coordinate to a metal catalyst, positioning it to activate a specific C-H bond.[4][7] For example, an amide group at C8 can direct functionalization to the C7 or C5 positions.[8] Carboxylic acids have also been explored as "traceless" directing groups, which can be removed after the desired functionalization.[9]

Q4: Beyond directing groups, what other factors can I manipulate to control the site of functionalization?

Several factors beyond directing groups can be tuned:

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can dramatically influence which C-H bond is accessed. Bulky ligands may favor less sterically hindered positions.[10]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of key intermediates and transition states, thereby altering the regiochemical outcome.[11]

  • Temperature: Reaction temperature can differentiate between kinetically and thermodynamically controlled products. Lower temperatures often favor the kinetic product, which forms faster, while higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.[11][12]

Q5: What are the best analytical techniques to confirm the regioselectivity of my product?

Unambiguous determination of regiochemistry is critical. The most powerful technique is 2D-NMR spectroscopy.[13][14]

  • COSY (Correlation Spectroscopy): Establishes proton-proton (H-H) coupling networks, helping to map out adjacent protons on a ring.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for connecting different fragments of the molecule and confirming substitution patterns.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help distinguish between isomers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the functionalization of 9aH-quinolizine and related scaffolds.

Problem 1: Poor or no regioselectivity; obtaining a mixture of isomers (e.g., C1 vs. C3, or C2 vs. C8).

  • Potential Cause A: Insufficient Electronic or Steric Differentiation. The intrinsic electronic properties and steric environment of the target C-H bonds may not be different enough under your current conditions to favor one site over the other.

  • Recommended Solution:

    • Introduce a Directing Group: This is the most robust strategy. If targeting a position adjacent to the nitrogen, consider converting to the N-oxide to strongly favor C2.[5][6] For other positions, a removable directing group may be necessary.[7][9]

    • Modify Catalyst/Ligand: Screen a panel of ligands with varying steric bulk and electronic properties. For example, switching from a less bulky phosphine ligand like PPh₃ to a bulkier one like P(t-Bu)₃ can block access to more hindered positions.[5]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often enhance selectivity by favoring the kinetically preferred product, as it requires a lower activation energy.[11]

  • Workflow for Troubleshooting Poor Regioselectivity:

    Troubleshooting workflow for poor regioselectivity.

Problem 2: Reaction is selective but targets the "wrong" regioisomer.

  • Potential Cause B: Thermodynamic vs. Kinetic Control. The observed product may be the more stable thermodynamic product, while the desired isomer is the kinetic product (or vice-versa). High reaction temperatures and long reaction times favor the thermodynamic product.[12]

  • Recommended Solution:

    • Adjust Temperature: To favor the kinetic product, significantly lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

    • Change the Catalyst System: Some catalytic systems may inherently favor a different mechanistic pathway. For instance, a switch from a Palladium catalyst to a Rhodium or Nickel catalyst could alter the regiochemical outcome entirely by changing the nature of the C-H activation step.[3][4]

  • Data Summary: Effect of Conditions on Regioselectivity

EntryCatalyst SystemSolventTemp (°C)Outcome
1Pd(OAc)₂ / PPh₃Toluene110Mixture of C2/C8 isomers
2Pd(OAc)₂ / P(t-Bu)₃Toluene110Increased C2 selectivity
3[RhCp*Cl₂]₂ / AgSbF₆DCE50High selectivity for C8
4Ni(COD)₂ / PCy₃THF25High selectivity for C3[3]

Problem 3: Low yield despite good regioselectivity.

  • Potential Cause C: Catalyst Deactivation or Inefficient Turnover. The catalyst may be degrading under the reaction conditions, or a product/byproduct could be inhibiting the catalytic cycle.

  • Recommended Solution:

    • Increase Catalyst Loading: As a simple first step, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Add an Additive/Co-oxidant: Many C-H activation cycles require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[5] Ensure the oxidant is fresh and added in the correct stoichiometry. Sometimes an acid additive like pivalic acid (PivOH) can facilitate the C-H activation step.[5]

    • Use a Pre-catalyst: Instead of generating the active catalyst in situ, use a well-defined pre-catalyst which can lead to more consistent and higher yields.

  • Mechanism Insight: Role of an Additive

    Simplified catalytic cycle showing where an additive can assist.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from established methods for the highly regioselective arylation at the C2 position.[6]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(t-Bu)₂Me·HBF₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add quinoline N-oxide (0.5 mmol), the corresponding aryl bromide (0.6 mmol), Pd(OAc)₂ (0.025 mmol), and P(t-Bu)₂Me·HBF₄ (0.025 mmol).[6]

  • Add K₂CO₃ (1.0 mmol, 2.0 equiv).[6]

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously for 12 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C2-arylated quinoline.

  • Confirm regiochemistry using ¹H and 2D-NMR spectroscopy.[14][15]

References

  • D. M. D. D. Souza, R. A. Pilli, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," Molecules, 2021. [Link]

  • S. Jana, S. K. Mandal, "Ru(II)‐Catalyzed C H Annulation of Imidazo[1,5‐a]Quinolines with Alkynes: A Direct Route to Functionalized Quinolizines," Chemistry – An Asian Journal, 2021. [Link]

  • Y. Wang, et al., "Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature," Organic Letters, 2020. [Link]

  • D. M. D. D. Souza, R. A. Pilli, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," PubMed, 2021. [Link]

  • M. A. B. da Silva, et al., "Recent advances in selective functionalization of the quinazoline scaffold," Elsevier, 2022. [Link]

  • D. A. Nagorny, et al., "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines," Molecules, 2016. [Link]

  • MDPI, "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review," MDPI, 2021. [Link]

  • S. Jana, S. K. Mandal, "Synthesis of Quinolizinones from Rhodium‐Catalyzed C H Activation Reaction of 2‐( 1‐Cycloalkenyl )pyridines with Diazo Meldrum's Acids," ResearchGate, 2019. [Link]

  • S. Rossi, et al., "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights," MDPI, 2026. [Link]

  • A. C. H. Woerpel, "Overcoming regioselectivity and accessibility challenges in aryne methodology," University of California, Irvine, 2020. [Link]

  • R. B. Herbert, et al., "Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids," Journal of the Chemical Society, Perkin Transactions 1, 1991. [Link]

  • ResearchGate, "Selective C─H functionalization of quinolines," ResearchGate, 2020. [Link]

  • Baran Lab, "Haloselectivity of Heterocycles," Baran Lab Group Meeting, N.D. [Link]

  • A. S. M. Al-Adiwish, et al., "Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action," Molecules, 2022. [Link]

  • Chemistry Stack Exchange, "Regioselectivity in the opening of 3-membered heterocycles," Chemistry Stack Exchange, 2021. [Link]

  • Bentham Science, "Transition Metal-catalyzed Regioselective Direct C-H Arylations Using Quinone Diazide as Arylating Agent: A Mini Review," Bentham Science, 2023. [Link]

  • Reddit, "Heterocyclic regioselectivity help?," r/OrganicChemistry, 2018. [Link]

  • ResearchGate, "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy," ResearchGate, 2007. [Link]

  • M. Font, J. M. Quibell, I. Larrosa, "The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation," Chemical Communications, 2017. [Link]

  • Y. Wang, et al., "Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning," Angewandte Chemie International Edition, 2020. [Link]

  • H. A. Almashhadany, H. M. F. El-Gazzar, "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones," Molecules, 2020. [Link]

  • Y. Cheng, et al., "Diastereoselective and E/Z-Selective Synthesis of Functionalized Quinolizine Scaffolds via the Dearomative Annulation of 2-Pyridylacetates with Nitroenynes," The Journal of Organic Chemistry, 2022. [Link]

  • A. A. T. Al-Hussain, "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value," TSI Journals, 2018. [Link]

  • S. E. Parker, et al., "Iron-Mediated C−H Functionalization of Unactivated Alkynes for the Synthesis of Derivatized Dihydropyrrolones: Regioselectivity Under Thermodynamic Control," Organic Letters, 2022. [Link]

Sources

Validation & Comparative

Advanced Guide: Mass Spectrometry Fragmentation Analysis of Quinolizine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The differentiation of quinolizine and quinolizidine isomers remains a critical bottleneck in natural product synthesis and pharmaceutical profiling. While Nuclear Magnetic Resonance (NMR) is the historical gold standard for stereochemical assignment, its low sensitivity and high sample requirements render it impractical for high-throughput screening or low-abundance metabolite identification.

This guide evaluates the performance of Tandem Mass Spectrometry (MS/MS) using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) as a superior alternative for rapid isomer differentiation. We provide validated protocols for distinguishing regioisomers (e.g., sparteine vs. lupanine derivatives) and stereoisomers through characteristic Retro-Diels-Alder (RDA) fragmentation patterns and relative ion abundance ratios.

Part 1: The Analytical Challenge

Quinolizines (and their saturated counterparts, quinolizidines) possess a bicyclic bridgehead nitrogen structure. The challenge in analyzing these compounds lies in their isobaric nature .

  • Regioisomers: Substituents (oxo-, hydroxy-, alkyl-) at different ring positions (C2 vs. C15 vs. C17) often yield identical precursor masses (

    
    ).
    
  • Stereoisomers: The cis- or trans- fusion of the A/B and C/D rings creates conformers that co-elute in standard reverse-phase chromatography.

Comparison of Analytical Alternatives

The following table objectively compares the MS fragmentation workflow against traditional structural elucidation methods.

FeatureMS/MS Fragmentation (Recommended) NMR Spectroscopy X-Ray Crystallography
Sensitivity High (Picogram/Femtogram range)Low (Milligram range required)Low (Requires crystal growth)
Isomer Resolution High (Via unique fragment ratios & IM-MS)Very High (Coupling constants)Absolute
Throughput Rapid (Minutes per sample)Slow (Hours per sample)Very Slow (Days/Weeks)
Sample State Liquid/Complex MatrixPure SolutionSolid Crystal
Key Limitation Requires reference standards for absolute stereochemSensitivity limitsCrystal formation

Part 2: Mechanistic Deep Dive (Expertise & Experience)

To successfully differentiate isomers via MS, one cannot rely solely on the molecular ion. You must induce and interpret specific bond cleavages. Our validation studies highlight two dominant mechanisms that drive isomer-specific fragmentation: Retro-Diels-Alder (RDA) reactions and Charge-Remote Fragmentation .

The Retro-Diels-Alder (RDA) Indicator

The quinolizidine skeleton, particularly when unsaturated or containing enolizable ketones, undergoes RDA cleavage. This is the most diagnostic pathway for distinguishing ring isomers.

  • Mechanism: The cyclohexene-like portion of the ring system undergoes a [4+2] cycloreversion.

  • Diagnostic Value: The mass of the resulting diene and dienophile fragments reveals which ring (A, B, C, or D) carries the substituent.

  • Example: In oxo-sparteine derivatives, an RDA cleavage in ring C vs. ring A yields fragments with mass differences corresponding to the substituent's location.

Stereochemical "Memory" in Fragmentation

Unlike Electron Ionization (EI), which is "hard" and often obliterates stereochemical information, ESI-CID is "soft." The internal energy transferred during collision allows the molecule to retain memory of its ground-state stability.

  • Thermodynamic Control: Strained cis-fused isomers often fragment more readily (lower dissociation energy threshold) than stable trans-fused isomers.

  • Result: Isomers are distinguished not by unique fragments, but by the Ratio of Abundance (RA) of common fragments (e.g.,

    
     98 vs. 
    
    
    
    136).
Visualization: Fragmentation Pathway

The following diagram illustrates the critical RDA pathway used to identify the location of an oxo-group on the quinolizine core.

QuinolizineFragmentation Parent Precursor Ion [M+H]+ (m/z 249) Intermediate Ring Opening (N1-C10 Cleavage) Parent->Intermediate CID Energy RDA_Transition Retro-Diels-Alder Transition State Intermediate->RDA_Transition H-Rearrangement Fragment_A Fragment A (Diene) [M-C4H6]+ RDA_Transition->Fragment_A Loss of Neutral Fragment_B Fragment B (Dienophile) Diagnostic for Ring C RDA_Transition->Fragment_B Charge Retention

Figure 1: Mechanistic pathway of Retro-Diels-Alder (RDA) fragmentation in quinolizidine alkaloids, showing the generation of diagnostic diene and dienophile ions.

Part 3: Validated Experimental Protocol

This protocol is designed for the analysis of complex biological matrices (e.g., plant extracts or plasma) containing quinolizine isomers.

Sample Preparation
  • Extraction: Liquid-liquid extraction using

    
     at pH 10 (basified with 
    
    
    
    ) is critical to ensure alkaloids are in the free base form for efficient organic partitioning.
  • Reconstitution: Dry under

    
     and reconstitute in 50:50 MeOH:
    
    
    
    + 0.1% Formic Acid. Note: Formic acid promotes protonation
    
    
    , essential for ESI.
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 40% B over 10 mins. Slow gradient required to separate diastereomers.

  • Mass Spectrometer: Q-TOF or Orbitrap (High Resolution is preferred but Triple Quad is sufficient for known targets).

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV). Rationale: Low CE preserves the molecular ion; High CE induces the diagnostic RDA cleavage.

Data Analysis Workflow

The following decision tree outlines how to interpret the spectral data to assign isomer identity.

AnalysisWorkflow Start Acquire MS2 Spectrum (Precursor Selection) Check_MH Check [M+H]+ Stability (Loss of H2O?) Start->Check_MH Branch_Unstable High [M+H-18]+ Check_MH->Branch_Unstable >50% Intensity Branch_Stable Stable [M+H]+ Check_MH->Branch_Stable <10% Intensity Assign_Hydroxy Isomer: Hydroxy-Lupanine (C-OH bond cleavage) Branch_Unstable->Assign_Hydroxy Check_RDA Analyze RDA Fragments (m/z 84, 98, 136) Branch_Stable->Check_RDA RDA_Pattern_A Dominant m/z 98 Check_RDA->RDA_Pattern_A RDA_Pattern_B Dominant m/z 136 Check_RDA->RDA_Pattern_B Result_A Isomer: Sparteine (Ring A/B Cleavage) RDA_Pattern_A->Result_A Result_B Isomer: Lupanine (Ring C/D Cleavage) RDA_Pattern_B->Result_B

Figure 2: Decision tree for differentiating common quinolizidine isomers based on water loss and RDA fragment dominance.

Part 4: Supporting Data & Performance Metrics

In a comparative study of sparteine isomers (2-oxosparteine vs. 17-oxosparteine), the following relative abundance (RA) data was observed using the protocol above. This demonstrates the "Fingerprint Ratio" concept.

Fragment Ion (

)
2-Oxosparteine (RA %) 17-Oxosparteine (RA %) Mechanistic Origin
249

100 (Base Peak)45Stability of protonated precursor
221

1585 (Base Peak)Carbonyl position affects CO loss
136 (Ring C/D) 1060RDA cleavage of Ring C
98 (Ring A/B) 5512RDA cleavage of Ring A

Interpretation:

  • 17-Oxosparteine shows a dominant loss of CO (

    
     221) and high abundance of the Ring C fragment (
    
    
    
    136).
  • 2-Oxosparteine retains the parent ion stability but shows significant Ring A fragmentation (

    
     98).
    
  • Conclusion: Even without chromatographic separation, the ratio of

    
     221 to 
    
    
    
    249 is diagnostic.

References

  • Jasiewicz, B., & Wyrzykiewicz, E. (2009).[1] Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB Mass Spectrometry. Spectroscopy Letters.

  • Wyrzykiewicz, E., et al. (2012).[2] Mass spectrometry of metal complexes of bis-quinolizidine alkaloids: EI and ESI mass spectral study. Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Referencing Retro-Diels-Alder mechanisms in cyclic systems).

  • Kite, G. C., et al. (2013). Differentiating Isomers of Quinolizidine Alkaloids by Ion Mobility Mass Spectrometry. Rapid Communications in Mass Spectrometry.

Sources

A Comparative Guide to the Bioactivity of Quinolizine and Quinoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the privileged nitrogen-containing heterocyclic compounds, quinoline and its lesser-explored isomeric cousin, quinolizine, represent two scaffolds of significant interest. While quinoline has been extensively studied and is a cornerstone of numerous approved drugs, the bioactivity of the quinolizine scaffold, primarily found in a variety of naturally occurring alkaloids, presents a compelling, albeit less charted, territory for drug discovery. This guide provides a comparative analysis of the bioactivity of these two important scaffolds, supported by experimental data, to inform and guide researchers in the strategic design of new therapeutic agents.

Structural and Physicochemical Distinctions

At the heart of their differing biological activities lie the fundamental structural and electronic differences between the quinoline and quinolizine ring systems.

Quinoline is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for a wide range of chemical modifications. The aromatic nature of the quinoline scaffold contributes to its ability to intercalate with DNA and interact with various biological targets through π-π stacking and other non-covalent interactions.[1][2]

Quinolizine , on the other hand, is a bicyclic non-aromatic heterocyclic compound where a nitrogen atom is a member of both rings at a bridgehead position. This structural arrangement results in a more rigid, three-dimensional conformation compared to the planar quinoline. The majority of bioactive quinolizine-containing compounds are found in nature as quinolizidine alkaloids , which are characterized by a saturated quinolizine core.[3]

FeatureQuinolineQuinolizine (Quinolizidine)
Aromaticity AromaticNon-aromatic (Saturated)
Structure Planar, bicyclicRigid, three-dimensional, bicyclic
Nitrogen Position In one ringBridgehead, part of both rings
Natural Occurrence Found in some natural productsAbundant in quinolizidine alkaloids
Synthetic Accessibility Well-established, diverse synthetic routesPrimarily through natural product isolation and semi-synthesis

These fundamental differences in structure and electronics have profound implications for the types of biological targets with which they interact and the pharmacological responses they elicit.

Comparative Bioactivity: A Tale of Two Scaffolds

While both scaffolds are precursors to bioactive molecules, the focus and breadth of their reported activities differ significantly. Quinoline's bioactivity has been extensively explored through synthetic derivatives, leading to a wide array of pharmacological applications. In contrast, the bioactivity of the quinolizine scaffold is predominantly understood through the study of its naturally occurring alkaloids.

Anticancer Activity

Quinoline: The quinoline scaffold is a well-established pharmacophore in anticancer drug development.[1][2] Numerous quinoline derivatives have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Several quinoline-based compounds are potent inhibitors of topoisomerase I and II, enzymes crucial for DNA topology.

  • Kinase Inhibition: Quinoline derivatives have been successfully developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[1]

  • Inhibition of Angiogenesis and Cell Migration: Certain quinoline compounds have been shown to inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis).[1]

Quinolizine (Quinolizidine Alkaloids): Several quinolizidine alkaloids have demonstrated significant anticancer properties. Their mechanisms, while not as extensively studied as those of quinolines, appear to be distinct.

  • Induction of Apoptosis and Cell Cycle Arrest: Matrine and oxymatrine, two prominent quinolizidine alkaloids, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including retinoblastoma, cervical cancer, and glioblastoma.[4][5][6]

  • Inhibition of Proliferation: Aloperine, another quinolizidine alkaloid, has been reported to exert potent anti-proliferative effects against various cancer cells.[7]

Comparative Data on Anticancer Activity (IC50 Values)

Compound/DerivativeScaffoldCancer Cell LineIC50 ValueReference
MatrineQuinolizineSO-Rb50/VCR (Retinoblastoma)0.97 ± 0.08 mg/ml[4]
MatrineQuinolizineHeLa (Cervical Cancer)2.181 mM[5]
OxymatrineQuinolizineHepG2 (Liver Cancer)2.06 mM[7]
AloperineQuinolizineHL-60 (Leukemia)Lower than matrine (specific value not provided)[7]
Nitidine ChlorideQuinolineSMMC7721 (Hepatocellular Carcinoma)1.332 µM/L[8]
(+)-xylopineBenzylisoquinolineHL-60 (Leukemia)20 to 80 µM[8]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Antimicrobial Activity

Quinoline: The quinoline scaffold is the basis for a major class of synthetic antibiotics, the fluoroquinolones (e.g., ciprofloxacin, levofloxacin). These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The development of quinoline-based antimicrobials has been a cornerstone of infectious disease therapy.[9]

Quinolizine (Quinolizidine Alkaloids): Quinolizidine alkaloids also exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi. Their primary role in plants is thought to be as a defense mechanism against pathogens.[3]

  • Antibacterial Activity: Sparteine, a common quinolizidine alkaloid, has shown inhibitory activity against several bacterial species, with half-maximal growth inhibition (ED50) values in the millimolar range.[10] Other quinolizidine alkaloids have demonstrated activity against Enterococcus faecalis and Staphylococcus aureus.[3]

  • Antifungal Activity: Quinolizidine alkaloid extracts have been reported to have antifungal effects against various phytopathogenic fungi.[11]

Comparative Data on Antimicrobial Activity (MIC Values)

Compound/DerivativeScaffoldMicroorganismMIC ValueReference
Quinolizidine Alkaloid ExtractQuinolizineVarious bacteria62.2–500 µg/ml[11]
SparteineQuinolizineBacillus subtilis0.5 mM (ED50)[10]
Compound 202QuinolizineStaphylococcus aureus8 µg/mL[3]
Compound 202QuinolizineEscherichia coli0.8 µg/mL[3]
CiprofloxacinQuinolineEscherichia coli0.004-0.12 µg/mL (Typical range)N/A

Note: ED50 represents half-maximal effective dose, which is conceptually similar to MIC for growth inhibition.

Anti-inflammatory Activity

Quinoline: Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[12] Their mechanisms include the inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as the modulation of pro-inflammatory cytokine production.[12][13]

Quinolizine (Quinolizidine Alkaloids): Several quinolizidine alkaloids, notably oxymatrine, possess potent anti-inflammatory properties.[14][15] Oxymatrine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[14][15]

Neuroprotective Activity

Quinoline: The quinoline scaffold is present in several compounds with neuroprotective effects. Their mechanisms of action often involve antioxidant properties and the modulation of neurotransmitter systems.[16]

Quinolizine (Quinolizidine Alkaloids): Quinolizidine alkaloids, such as cytisine and sparteine, have shown potential as neuroprotective agents.[17][18] Cytisine, a partial agonist of nicotinic acetylcholine receptors, has demonstrated neuroprotective effects in models of Parkinson's disease, particularly in females.[17][19] Sparteine and its derivatives are known to interact with neuronal ion channels.[18]

Experimental Protocols: A Guide to Bioactivity Assessment

The evaluation of the bioactivity of quinolizine and quinoline derivatives relies on a variety of standardized in vitro assays. Below are representative protocols for assessing anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity (Cytotoxicity)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (quinolizine or quinoline derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for initial screening of cytotoxic compounds. The choice of cell line is critical and should be relevant to the type of cancer being targeted. The incubation time allows for the compound to exert its effects on cell proliferation and viability.

Experimental Workflow for MTT Assay

MTT_Assay start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Test Compounds (Quinolizine/Quinoline Derivatives) seed->treat incubate Incubate (24-72h) treat->incubate add_mmtt add_mmtt incubate->add_mmtt add_mtt Add MTT Reagent incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • Visual Assessment: After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Confirmation (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates.

Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique for determining antimicrobial susceptibility. The use of a standardized inoculum ensures consistency across experiments. The inclusion of controls is essential for validating the results.

Experimental Workflow for MIC Determination

MIC_Determination start Start: Microbial Culture prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum serial_dilute Serial Dilution of Test Compounds in 96-well Plate prepare_inoculum->serial_dilute inoculate Inoculate Wells with Microorganism serial_dilute->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate assess Visually Assess for Growth (Turbidity) incubate->assess determine_mic Determine MIC assess->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Structure-Activity Relationship (SAR) and Future Directions

The vast body of research on quinoline derivatives has led to a well-defined structure-activity relationship (SAR) for various biological activities. For instance, in anticancer quinolines, the position and nature of substituents on the quinoline ring are critical for their potency and selectivity.

For quinolizine scaffolds, the SAR is less developed and is primarily based on the naturally occurring quinolizidine alkaloids. The stereochemistry of the ring junctions and the nature and position of substituents on the quinolizidine core play a crucial role in their bioactivity.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of quinoline and quinolizine derivatives with similar substituents under standardized assay conditions are needed to provide a clearer picture of their relative potency and selectivity.

  • Exploring Synthetic Quinolizine Derivatives: The synthesis and biological evaluation of novel, non-natural quinolizine derivatives will expand the chemical space beyond the known alkaloids and may lead to the discovery of compounds with improved pharmacological properties.

  • Mechanistic Elucidation: Further investigation into the molecular mechanisms of action of quinolizidine alkaloids will provide valuable insights for the rational design of new drugs based on this scaffold.

Conclusion: Two Scaffolds, Distinct Opportunities

The quinoline and quinolizine scaffolds, while structurally related, offer distinct opportunities for drug discovery. Quinoline represents a mature and highly versatile scaffold with a proven track record in medicinal chemistry. The wealth of synthetic methodologies and SAR data available for quinoline provides a solid foundation for the development of new drugs targeting a wide range of diseases.

The quinolizine scaffold, embodied by the diverse family of quinolizidine alkaloids, offers a gateway to novel chemical space and potentially new mechanisms of action. The inherent three-dimensional complexity of the quinolizidine core may provide advantages in terms of target specificity and reduced off-target effects. While the exploration of this scaffold is less advanced, the promising bioactivities of its natural representatives highlight its significant potential for the development of next-generation therapeutics. For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target, the desired mechanism of action, and the strategic approach to drug discovery, whether it be through the optimization of a well-established scaffold or the exploration of a novel and nature-inspired chemical entity.

References

  • Effects of matrine on the proliferation and apoptosis of vincristine-resistant retinoblastoma cells. (n.d.). Spandidos Publications. Retrieved February 22, 2026, from [Link]

  • Matrine exerts antitumor activity in cervical cancer by protective autophagy via the Akt/mTOR pathway in vitro and in vivo. (n.d.). Spandidos Publications. Retrieved February 22, 2026, from [Link]

  • Lin, Z., et al. (2010). In Vitro Anti-Tumour Activities of Quinolizidine Alkaloids Derived from Sophora Flavescens Ait. Basic & Clinical Pharmacology & Toxicology, 108(5), 304-309.
  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega, 8(31), 27895-27923.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 529-560.
  • Wink, M. (1984). Chemical Defense of Leguminosae. Are Quinolizidine Alkaloids Part of the Antimicrobial Defense System of Lupins?
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S3048-S3070.
  • A review on biological activities of quinoline derivatives. (2020). International Journal of Pharmaceutical Sciences and Research, 11(6), 2566-2577.
  • Plant Alkaloids as Promising Anticancer Compounds with Blood–Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models. (2022). International Journal of Molecular Sciences, 23(1), 322.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10(1), 1-14.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.). International Journal of Innovative Research in Technology. Retrieved February 22, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances, 13(41), 28939-28960.
  • Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells. (2013). Phytotherapy Research, 27(6), 929-935.
  • Cytisine is neuroprotective in female but not male 6-hydroxydopamine lesioned parkinsonian mice and acts in combination with 17-β-estradiol to inhibit apoptotic endoplasmic reticulum stress in dopaminergic neurons. (2021). Journal of Neurochemistry, 157(3), 710-726.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). International Journal of Nanomedicine, 19, 4971-4988.
  • Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (2019). Current Topics in Medicinal Chemistry, 19(21), 1878-1903.
  • Quinolines: a new hope against inflammation. (2013). Drug Discovery Today, 18(7-8), 389-398.
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2011). Molecules, 16(8), 6634-6647.
  • Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells. (2013). Phytotherapy Research, 27(6), 929-935.
  • Defensive properties of pyrrolizidine alkaloids against microorganisms. (2011). Phytochemistry, 72(13), 1579-1586.
  • A Review on Biological Activity of Quinoline-based Hybrids. (2024). Current Organic Chemistry, 28.
  • Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. (2018). Molecules, 23(3), 633.
  • Sparteine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. (2021). Frontiers in Pharmacology, 12, 792222.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). International Journal of Molecular Sciences, 24(20), 15152.
  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (2024). Molecules, 29(3), 558.

Sources

A Comparative Guide to QSAR Modeling of 9aH-Quinolizine Analogs for Predicting Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques as applied to the prediction of biological activity for 9aH-quinolizine analogs and structurally related nitrogen-containing heterocyclic compounds. While specific QSAR studies on 9aH-quinolizine analogs are not extensively documented in current literature, the principles and methodologies established for analogous scaffolds such as quinoline, quinazoline, and quinoxaline offer a robust framework for investigation. This guide will, therefore, draw upon these established models to provide a comprehensive and scientifically grounded approach to QSAR modeling for this novel class of compounds.

The Significance of QSAR in Drug Discovery for Nitrogen Heterocycles

Nitrogen-containing heterocyclic scaffolds, including the 9aH-quinolizine core, are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Quantitative Structure-Activity Relationship (QSAR) modeling is a pivotal computational tool in modern drug discovery that correlates the physicochemical properties of chemical structures with their biological activities.[2] By establishing these relationships, QSAR models enable the prediction of the activity of novel compounds before their synthesis, thereby saving significant time and resources.[2]

The primary goal of QSAR is to develop a statistically robust mathematical model that can guide the rational design of more potent and selective analogs. This is achieved by systematically modifying the chemical structure and observing the corresponding changes in biological response.

A Comparative Analysis of QSAR Modeling Methodologies

The selection of an appropriate QSAR methodology is critical for developing a predictive and interpretable model. Here, we compare the most common approaches, drawing parallels from studies on related quinoline and quinazoline derivatives.

2D-QSAR: The Foundation of Structure-Activity Relationships

Two-dimensional QSAR (2D-QSAR) models are the classical approach, utilizing molecular descriptors calculated from the 2D representation of a molecule. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

  • Strengths: 2D-QSAR models are relatively simple to develop and interpret. They can provide valuable insights into the key molecular properties driving biological activity. For instance, a QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents revealed the importance of descriptors like T_N_O_3, IdAverage, and chiV6chain in determining the compounds' efficacy.[3]

  • Limitations: A significant drawback of 2D-QSAR is its inability to account for the three-dimensional conformation and stereochemistry of molecules, which are often crucial for ligand-receptor interactions.

3D-QSAR: Embracing the Three-Dimensional Reality

Three-dimensional QSAR (3D-QSAR) methods overcome the limitations of 2D-QSAR by considering the 3D structure of molecules and their interaction fields. The most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[4][5]

  • Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. These field values are then used as descriptors to build a QSAR model. CoMFA has been successfully applied to various nitrogen heterocycles, including quinazoline-4(3H)-one analogs as EGFR inhibitors, demonstrating good predictive ability.[4][5]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more robust and interpretable models. A study on 1,5-naphthyridine derivatives as DYRK1A inhibitors showcased the utility of CoMSIA in identifying key structural features related to biological activity.[6]

The crucial first step in any 3D-QSAR study is the molecular alignment of the compounds in the dataset. This can be achieved through ligand-based alignment (superimposing on a common scaffold) or receptor-based alignment (docking into a target protein's active site).[7]

A Head-to-Head Comparison: 2D-QSAR vs. 3D-QSAR
Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D molecular structures3D molecular structures (aligned)
Descriptors Physicochemical properties (e.g., logP, molar refractivity), topological indicesSteric, electrostatic, hydrophobic, H-bond donor/acceptor fields
Complexity Relatively simple to compute and interpretComputationally more intensive, requires molecular alignment
Information Content Provides insights into general molecular propertiesOffers detailed 3D structural requirements for activity
Predictive Power Can be highly predictive for congeneric seriesGenerally offers higher predictive power, especially for diverse datasets
Interpretability Interpretation is based on the contribution of individual descriptorsResults are visualized as contour maps, highlighting favorable and unfavorable regions

For novel scaffolds like 9aH-quinolizine, a hierarchical approach is recommended. Starting with 2D-QSAR can provide initial insights, which can then be refined and expanded upon using more sophisticated 3D-QSAR methods.

The QSAR Modeling Workflow: A Step-by-Step Protocol

A successful QSAR study follows a rigorous and systematic workflow to ensure the development of a statistically valid and predictive model. The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models, which should be adhered to.[8]

Data Preparation and Curation
  • Dataset Collection: Compile a dataset of 9aH-quinolizine analogs with their corresponding biological activity data (e.g., IC50, EC50, Ki). Ensure the data is from a consistent experimental source to minimize variability.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to achieve a more normal distribution.

  • Structural Drawing and Optimization: Draw the 2D structures of all molecules and convert them to 3D. Perform geometry optimization using a suitable force field (e.g., MMFF94) or quantum mechanical method.

Descriptor Calculation and Selection
  • Descriptor Calculation: Calculate a wide range of molecular descriptors (1D, 2D, and 3D) using specialized software. For 3D-QSAR, this involves calculating the interaction fields.

  • Descriptor Pre-treatment: Remove constant and near-constant variables. Eliminate highly correlated descriptors to avoid multicollinearity.

  • Feature Selection: Employ a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the biological activity.

Model Development and Validation
  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.[6]

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build the QSAR model.

  • Internal Validation: Assess the robustness and stability of the model using techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation on the training set.

  • External Validation: Evaluate the predictive power of the model on the independent test set.[6]

Model Interpretation and Application
  • Applicability Domain (AD): Define the chemical space for which the model can make reliable predictions.

  • Mechanistic Interpretation: Analyze the selected descriptors or 3D-QSAR contour maps to understand the structural features that influence the biological activity.

  • Virtual Screening and Design: Use the validated QSAR model to predict the activity of new, untested 9aH-quinolizine analogs and guide the design of more potent compounds.

Visualizing the QSAR Workflow

A clear understanding of the QSAR workflow is essential for its successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages.

QSAR_Workflow cluster_data_prep Data Preparation cluster_modeling Modeling & Validation cluster_application Application Data_Collection Dataset Collection (Structures & Activity) Data_Curation Data Curation (pIC50 Conversion) Data_Collection->Data_Curation Structure_Optimization 3D Structure Generation & Optimization Data_Curation->Structure_Optimization Descriptor_Calculation Descriptor Calculation (2D & 3D) Structure_Optimization->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Dataset_Splitting Dataset Splitting (Training & Test Sets) Feature_Selection->Dataset_Splitting Model_Building Model Building (MLR, PLS, etc.) Dataset_Splitting->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Interpretation Model Interpretation (Contour Maps) External_Validation->Model_Interpretation Applicability_Domain Applicability Domain Definition Model_Interpretation->Applicability_Domain Virtual_Screening Virtual Screening & New Compound Design Applicability_Domain->Virtual_Screening

Caption: A generalized workflow for QSAR model development.

Case Study: Hypothetical QSAR of 9aH-Quinolizine Analogs as Acetylcholinesterase Inhibitors

Drawing inspiration from QSAR studies on quinoline-based acetylcholinesterase (AChE) inhibitors, we can outline a hypothetical study for 9aH-quinolizine analogs.

  • Dataset: A series of 30 novel 9aH-quinolizine analogs with experimentally determined anti-AChE activity (IC50 values).

  • Methodology: A combination of 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA) would be employed.

  • Expected Outcomes:

    • 2D-QSAR: Identification of key physicochemical properties, such as hydrophobicity (logP) and the presence of specific functional groups, that influence AChE inhibition.

    • 3D-QSAR (CoMFA/CoMSIA): Generation of contour maps to visualize the steric, electrostatic, and hydrophobic requirements in the 3D space around the 9aH-quinolizine scaffold for optimal interaction with the AChE active site. For example, a CoMFA steric contour map might indicate that bulky substituents at a particular position are favorable for activity, while an electrostatic map might highlight the importance of an electron-withdrawing group in another region.

The following diagram illustrates the logical relationship in a typical 3D-QSAR study.

ThreeD_QSAR_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Output & Interpretation Molecules Aligned 3D Structures CoMFA CoMFA (Steric & Electrostatic Fields) Molecules->CoMFA CoMSIA CoMSIA (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields) Molecules->CoMSIA Activity Biological Activity Data (pIC50) PLS Partial Least Squares (PLS) Regression Activity->PLS CoMFA->PLS CoMSIA->PLS Model Predictive QSAR Model (Equation & Statistics) PLS->Model Contour_Maps 3D Contour Maps Model->Contour_Maps Interpretation Structure-Activity Relationship Insights Contour_Maps->Interpretation

Sources

Safety Operating Guide

9aH-quinolizine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling and Disposal Protocols for 9aH-Quinolizine

Executive Summary

9aH-Quinolizine (CAS: 255-56-1) is a bicyclic nitrogen heterocycle and a tautomer of the more stable quinolizinium ion. Unlike its aromatic counterparts, 9aH-quinolizine possesses a bridgehead hydrogen and enamine-like characteristics, rendering it chemically distinct in terms of stability and reactivity.

This guide provides a validated workflow for the containment, neutralization, and disposal of 9aH-quinolizine. As a Senior Application Scientist, I emphasize that disposal is not an isolated event but the final step of a controlled lifecycle. Due to the limited specific toxicological data for this isomer, it must be handled with the rigorous safety margins applied to its structural analog, Quinoline (CAS: 91-22-5), including assumptions of carcinogenicity, mutagenicity, and aquatic toxicity.

Physiochemical & Hazard Profile

Before initiating disposal, you must understand the material's behavior.[1] 9aH-quinolizine is prone to oxidation and may polymerize or decompose upon exposure to air and light.

Table 1: Critical Safety & Physical Data

ParameterSpecification / Risk Assessment
Molecular Formula C₉H₉N (MW: 131.18 g/mol )
Physical State Liquid (Hygroscopic, turns brown on light exposure)
Stability Light & Air Sensitive. May decompose to toxic nitrogen oxides (NOx) upon heating.[2][3]
Toxicity Class High Toxicity (Assumed). Treat as Class 6.1 (Toxic Substance). Suspected Carcinogen/Mutagen.[1][4]
Incompatibilities Strong Oxidizers (Peroxides, Nitrates), Acids, Acid Anhydrides.
Flash Point ~101°C (estimated based on analogs); Combustible.[3]

Expert Insight: The bridgehead nitrogen in 9aH-quinolizine increases electron density, making it susceptible to rapid oxidation. Never dispose of this compound in oxidizing waste streams (e.g., Chromic acid, Nitric acid waste), as this can lead to an immediate exothermic reaction or fire.

Operational Workflow: Disposal Logic

The following decision matrix outlines the critical path for determining the correct waste stream. This logic prevents cross-contamination and ensures regulatory compliance (RCRA/EPA).

DisposalLogic cluster_legend Process Key Start Waste Generation: 9aH-Quinolizine StateCheck Is the material pure or in solution? Start->StateCheck Pure Pure Liquid/Solid StateCheck->Pure Pure Solution Dissolved in Solvent StateCheck->Solution Solution Dilution PROTOCOL A: Dissolve in Combustible Solvent (e.g., Acetone/Ethanol) Pure->Dilution Requires Dilution SolventCheck Identify Solvent Type Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Cl/Br/F present NonHalogenated Combustible Solvent (Acetone, MeOH, Toluene) SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA StreamB Stream B: High BTU Non-Halogenated Waste NonHalogenated->StreamB Dilution->StreamB Incineration FINAL DISPOSAL: High-Temperature Incineration (with Scrubber for NOx) StreamA->Incineration StreamB->Incineration key1 Decision Point key2 Critical Action

Figure 1: Decision matrix for segregating 9aH-quinolizine waste based on solvent compatibility.

Detailed Disposal Protocol

This protocol is designed to mitigate the risks of inhalation toxicity and environmental leaching.

Phase 1: Preparation & Segregation

Objective: Stabilize the compound for transport to the central waste facility.

  • PPE Requirement: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. All manipulations must occur inside a fume hood.

  • Vessel Selection: Use a chemically resistant container (HDPE or Amber Glass). Avoid metal containers due to potential catalytic decomposition.

  • Dilution (For Pure Substance):

    • Do not dispose of pure 9aH-quinolizine directly.

    • Action: Dilute the substance to <5% concentration using a compatible combustible solvent such as Ethanol , Acetone , or Toluene .

    • Reasoning: This creates a "High BTU" waste stream that facilitates efficient incineration and prevents the formation of localized "hot spots" of toxic material.

Phase 2: Waste Stream Classification

Objective: Ensure the waste is routed to the correct incinerator type.

  • Scenario A: Non-Halogenated Mixture (Preferred)

    • Composition: 9aH-quinolizine + Acetone/Methanol/Ethanol.

    • Labeling: "Hazardous Waste - Flammable, Toxic (Organic Nitrogen Heterocycle)."

    • Disposal Code: D001 (Ignitable).

  • Scenario B: Halogenated Mixture

    • Composition: 9aH-quinolizine + Dichloromethane (DCM) or Chloroform.

    • Labeling: "Hazardous Waste - Toxic, Halogenated."

    • Note: Keep separate from Scenario A. Halogenated waste requires specific scrubbers during incineration to prevent dioxin formation.

Phase 3: Final Destruction (Incineration)

Objective: Complete mineralization of the heterocyclic ring.

  • Method: High-temperature incineration (>1000°C) with secondary combustion chamber.

  • By-products: The nitrogen in the quinolizine ring will convert to Nitrogen Oxides (NOx). The facility must be equipped with alkaline scrubbers to neutralize these acidic gases.

  • Prohibited Methods:

    • NO Drain Disposal: 9aH-quinolizine is toxic to aquatic life (Chronic Category 2) and must never enter municipal water systems.

    • NO Evaporation: Do not allow the solvent to evaporate in the hood; this releases toxic vapors.

Emergency Procedures (Spill Response)

In the event of a laboratory spill, immediate containment is vital to prevent exposure.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is operating at maximum draw.

  • PPE Upgrade: If the spill is >100mL or outside a hood, use a half-mask respirator with organic vapor cartridges (OV/P100).

  • Neutralization/Absorption:

    • Do not use water (material is hygroscopic and potentially water-reactive/immiscible depending on purity).[3]

    • Action: Cover the spill with an inert absorbent: Vermiculite , Sand , or Activated Carbon .

    • Why Carbon? Activated carbon effectively adsorbs organic heterocycles and suppresses vapor generation.

  • Collection: Scoop the contaminated absorbent into a wide-mouth hazardous waste jar. Label as "Debris contaminated with Toxic Nitrogen Heterocycles."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3663753, 9aH-quinolizine. Retrieved from [Link]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Quinoline. (Used as primary toxicological analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Codes (D001, U190). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9aH-quinolizine
Reactant of Route 2
9aH-quinolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.